Butyl 4-[(chloroacetyl)amino]benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNXKQRLZIKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284883 | |
| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106214-24-8 | |
| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Butyl 4-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical and chemical research. The document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and a visual representation of the synthesis pathway.
Overview of the Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the esterification of 4-aminobenzoic acid with n-butanol to produce Butyl 4-aminobenzoate. The subsequent step is the chloroacetylation of the resulting ester at the amino group using chloroacetyl chloride.
Data Presentation
This section summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189 | - |
| n-Butanol | C₄H₁₀O | 74.12 | -89 | - |
| Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | 193.24 | 57-59 | ¹H NMR (CDCl₃): δ 7.87 (d, 2H), 6.64 (d, 2H), 4.23 (t, 2H), 4.05 (br s, 2H), 1.70 (m, 2H), 1.45 (m, 2H), 0.97 (t, 3H) |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | -22 | - |
| This compound | C₁₃H₁₆ClNO₃ | 269.72 | Not available | ¹H NMR (CDCl₃, predicted): δ 8.3 (s, 1H, NH), 7.9 (d, 2H), 7.7 (d, 2H), 4.3 (t, 2H), 4.2 (s, 2H), 1.7 (m, 2H), 1.5 (m, 2H), 1.0 (t, 3H) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of Butyl 4-aminobenzoate
This procedure is adapted from the well-established Fischer esterification method.
Materials:
-
4-Aminobenzoic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-aminobenzoic acid in an excess of n-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Butyl 4-aminobenzoate as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
This protocol describes the N-chloroacetylation of Butyl 4-aminobenzoate.
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Cold water
Procedure:
-
Dissolve Butyl 4-aminobenzoate (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add DBU (0.2 equivalents) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (1.02 equivalents) dropwise from a dropping funnel, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water.
-
Dry the product. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis pathway of this compound.
"physical and chemical properties of Butyl 4-[(chloroacetyl)amino]benzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Butyl 4-[(chloroacetyl)amino]benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its precursor, Butyl 4-aminobenzoate, and analogous chemical transformations to provide a robust profile. This document includes key identifiers, predicted and analogous physical and chemical properties, a detailed, proposed experimental protocol for its synthesis and characterization, and insights into its potential reactivity and biological significance. The information is structured to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Chemical Identity and Physical Properties
This compound is an organic compound that can be synthesized from the commercially available Butyl 4-aminobenzoate. While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be established, and others can be inferred from its starting material.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 106214-24-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 269.72 g/mol | [1][2] |
| IUPAC Name | Butyl 4-[(2-chloroacetyl)amino]benzoate |
Table 2: Physical and Chemical Properties of Butyl 4-aminobenzoate (Precursor)
| Property | Value | Reference |
| Physical State | White to light yellow crystalline powder | |
| Melting Point | 57-59 °C | |
| Boiling Point | 174 °C at 8 mmHg | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and fatty oils. | [3] |
| pKa | ~3.5 (amine) (Predicted) | |
| LogP | 2.87 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be readily achieved through the N-acylation of Butyl 4-aminobenzoate with chloroacetyl chloride. This is a standard and well-documented transformation in organic chemistry.
Proposed Synthesis of this compound
Detailed Experimental Protocol
Materials:
-
Butyl 4-aminobenzoate (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add Butyl 4-aminobenzoate and anhydrous dichloromethane.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add chloroacetyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral and Chemical Properties
Table 3: Spectral Data for Butyl 4-aminobenzoate (Precursor)
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons, the -NH₂ protons, and the butyl ester chain protons. | [4] |
| ¹³C NMR | Resonances for the aromatic carbons, the ester carbonyl carbon, and the carbons of the butyl group. | [5] |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and aromatic C-H stretching. | [6] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. | [7] |
Expected Spectral Data for this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the N-H proton, a singlet for the two protons of the chloroacetyl group, signals for the aromatic protons, and signals for the butyl ester group.
-
¹³C NMR: The spectrum should display signals for the two carbonyl carbons (amide and ester), the carbon bearing the chlorine atom, the aromatic carbons, and the carbons of the butyl chain.
-
IR Spectroscopy: Key absorptions are anticipated for the N-H stretch, the two C=O stretches (amide and ester), and the C-Cl stretch.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 269.72 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom.
Chemical Reactivity and Stability
-
Reactivity: The chloroacetyl group is a reactive electrophilic site, making the compound susceptible to nucleophilic substitution at the α-carbon. The amide and ester functionalities can undergo hydrolysis under acidic or basic conditions.
-
Stability: The compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. It may be sensitive to light.
Potential Biological Activity and Experimental Workflow
While no specific biological activities for this compound have been reported, related N-chloroacetylated compounds and other derivatives of 4-aminobenzoic acid have shown antimicrobial and anticancer activities.[8][9] This suggests that this compound could be a candidate for biological screening.
Conclusion
This compound is a readily accessible derivative of Butyl 4-aminobenzoate. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthesis protocol is robust and should allow for the efficient preparation of this compound for further study. Its structural features, particularly the reactive chloroacetyl group, make it an interesting candidate for further investigation in medicinal chemistry, potentially as an antimicrobial or anticancer agent. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. This compound | 106214-24-8 [m.chemicalbook.com]
- 2. This compound [chemicalbook.com]
- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl 4-aminobenzoate(94-25-7) 1H NMR [m.chemicalbook.com]
- 5. Butyl 4-aminobenzoate(94-25-7) 13C NMR [m.chemicalbook.com]
- 6. Butyl 4-aminobenzoate(94-25-7) IR Spectrum [chemicalbook.com]
- 7. Butamben [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Butyl 4-[(chloroacetyl)amino]benzoate
CAS Number: 106214-24-8
Synonyms: N-(4-(butoxycarbonyl)phenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for Butyl 4-[(chloroacetyl)amino]benzoate. This guide synthesizes information from related compounds and general chemical principles to provide a comprehensive overview. All experimental protocols are illustrative and require optimization.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug development. Its structure, featuring a butyl ester of 4-aminobenzoic acid (a common scaffold in local anesthetics) and a reactive chloroacetyl group, suggests potential applications as a synthetic intermediate for creating more complex molecules with diverse biological activities. The chloroacetyl moiety can readily react with nucleophiles, allowing for the attachment of various functional groups and the construction of targeted libraries of compounds for screening.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 106214-24-8 | |
| Molecular Formula | C₁₃H₁₆ClNO₃ | |
| Molecular Weight | 269.72 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Based on similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Based on structural similarity to Butyl 4-aminobenzoate |
Synthesis
A plausible synthetic route to this compound involves the acylation of Butyl 4-aminobenzoate with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve Butyl 4-aminobenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
Experimental Protocol: Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the butyl chain, the aromatic ring protons, the amide proton, and the methylene protons of the chloroacetyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify key functional groups, such as the ester carbonyl, the amide carbonyl, and the N-H bond.
-
-
Purity Analysis (HPLC):
-
High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural features suggest several potential areas of investigation.
-
Local Anesthetic Activity: The parent compound, Butyl 4-aminobenzoate (Butamben), is a known local anesthetic. It would be valuable to investigate if the chloroacetyl derivative retains this activity.
-
Enzyme Inhibition: The reactive chloroacetyl group can act as an electrophile, making the compound a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, or histidine) in their active sites. This opens up possibilities for targeting a wide range of enzymes involved in various disease pathways.
-
Anticancer Activity: Many chloroacetamide derivatives have been investigated for their anticancer properties. The mechanism often involves the alkylation of critical biomolecules in cancer cells.
Diagram: Potential Mechanism of Covalent Inhibition
Caption: Potential covalent inhibition mechanism.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward, and its reactive handle allows for the creation of diverse molecular libraries. Further research is warranted to elucidate its physicochemical properties, optimize its synthesis, and explore its biological activities. The information provided in this guide serves as a foundation for researchers to design and execute studies on this promising molecule.
References
An In-depth Technical Guide to Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl 4-[(chloroacetyl)amino]benzoate, a compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a proposed synthetic route, and potential applications, particularly in the context of cancer research.
Core Compound Properties
This compound is a derivative of Butyl 4-aminobenzoate, featuring a chloroacetyl group. This modification introduces a reactive electrophilic site, making it a candidate for covalent modification of biological targets.
| Property | Value | Source |
| Molecular Weight | 269.72 g/mol | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₃ | [1][2] |
| Chemical Name | This compound | [1][2] |
| CAS Number | 106214-24-8 |
Synthesis Methodology
The synthesis of this compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the esterification of 4-aminobenzoic acid with butanol to yield Butyl 4-aminobenzoate. The subsequent step is the chloroacetylation of the resulting amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Butyl 4-aminobenzoate
This procedure is adapted from standard esterification methods.
-
Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid and an excess of n-butanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Butyl 4-aminobenzoate.
Step 2: Chloroacetylation of Butyl 4-aminobenzoate
This is a standard acylation reaction.
-
Dissolution: Dissolve Butyl 4-aminobenzoate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
Derivatives of 4-aminobenzoic acid are recognized as important scaffolds in medicinal chemistry.[3] While specific studies on this compound are limited, related compounds, such as other 4-amino benzoate esters, have been investigated as potential therapeutic agents.
As a Potential EGFR Inhibitor
Recent research has focused on synthesizing new derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a key player in cell signaling pathways that regulate cell proliferation, and its overactivity is implicated in various cancers.[4] The chloroacetyl group on this compound could potentially act as a warhead for covalent inhibition of a cysteine residue in the active site of EGFR, a mechanism employed by some approved EGFR inhibitors.
References
- 1. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Butyl 4-[(chloroacetyl)amino]benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butyl 4-[(chloroacetyl)amino]benzoate and its Solubility
This compound is an organic compound of significant interest in the pharmaceutical industry, often serving as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a butyl ester group, an amide linkage, and a chloroacetyl moiety, dictates its physicochemical properties, including its solubility in various solvents.
Solubility is a critical parameter in drug development and manufacturing. It influences reaction kinetics, purification strategies (such as crystallization), formulation of dosage forms, and bioavailability. A thorough understanding of a compound's solubility in different organic solvents is therefore essential for process optimization, ensuring product purity, and achieving desired therapeutic outcomes.
Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound include:
-
Polarity: The presence of the ester and amide groups introduces polar characteristics, allowing for dipole-dipole interactions and hydrogen bonding. The chloroacetyl group also contributes to the molecule's polarity.
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, which will favor solubility in protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.
-
Van der Waals Forces: The butyl chain and the benzene ring are nonpolar and will interact via London dispersion forces, favoring solubility in nonpolar or weakly polar solvents.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, which may limit solubility.[1]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[2][3]
Based on its structure, this compound is expected to exhibit a mixed solubility profile, with appreciable solubility in a range of polar and moderately nonpolar organic solvents.
Data Presentation: Solubility Profile
Due to the absence of direct experimental data for this compound, its solubility profile is inferred from its parent compound, Butyl 4-aminobenzoate, and a key structural fragment, 2-Chloroacetamide.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The ester and amide groups can form hydrogen bonds with the solvent. The parent compound, Butyl 4-aminobenzoate, is soluble in alcohols.[4][5] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole-dipole interactions between the solute and solvent are favorable. Butyl 4-aminobenzoate is soluble in acetone.[4] |
| Nonpolar/Weakly Polar | Chloroform, Diethyl Ether, Benzene | Soluble to Slightly Soluble | The butyl group and benzene ring contribute to nonpolar character. Butyl 4-aminobenzoate is soluble in these solvents.[5] 2-Chloroacetamide is very slightly soluble in diethyl ether.[6] |
| Aqueous | Water | Very Slightly Soluble to Insoluble | The significant nonpolar character from the butyl group and benzene ring likely outweighs the polar contributions of the ester and amide groups in an aqueous environment. Butyl 4-aminobenzoate is very slightly soluble in water.[7][8] |
Table 2: Solubility Data of Structural Analogs
| Compound | Solvent | Temperature | Solubility |
| Butyl 4-aminobenzoate | Ethanol | Room Temperature | Soluble[4][5] |
| Methanol | Room Temperature | Soluble[4], Slightly Soluble[7][8] | |
| Acetone | Room Temperature | Soluble[4] | |
| Chloroform | Room Temperature | Soluble[5], Slightly Soluble[7][8] | |
| Diethyl Ether | Room Temperature | Soluble[5] | |
| Benzene | Room Temperature | Soluble[5] | |
| Water | Room Temperature | Very Slightly Soluble[7][8] | |
| 2-Chloroacetamide | Methanol | Room Temperature | Soluble (1 g / 10 mL)[6] |
| Absolute Ethanol | Room Temperature | Soluble (1 in 10 parts)[6][9] | |
| Water | 20 °C | 52.5 g/L[10] | |
| Water | 25 °C | 90 g/L[10] | |
| Diethyl Ether | Room Temperature | Very Slightly Soluble[6][9] |
Experimental Protocol: Determination of Thermodynamic Solubility
The most common and reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11][12][13]
Materials and Equipment:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[11][14] Periodically check for consistency in concentration to confirm equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[11]
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.[12]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Experimental workflow for solubility determination using the shake-flask method.
References
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. byjus.com [byjus.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloroacetamide = 98.0 HPLC 79-07-2 [sigmaaldrich.com]
- 7. Butyl 4-aminobenzoate CAS#: 94-25-7 [m.chemicalbook.com]
- 8. 94-25-7 CAS MSDS (Butyl 4-aminobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Review of Butyl 4-[(chloroacetyl)amino]benzoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of Butyl 4-[(chloroacetyl)amino]benzoate derivatives and structurally related compounds. Drawing from the available scientific literature, this document details experimental methodologies, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows. While direct research on a broad series of this compound derivatives is limited, this review consolidates information from closely related analogues to provide a predictive framework for the biological activity and therapeutic promise of this class of compounds.
Introduction
This compound is a derivative of 4-aminobenzoic acid (PABA), a versatile scaffold that has been extensively explored in medicinal chemistry. The incorporation of a chloroacetyl group introduces a reactive electrophilic site, making these compounds interesting candidates for covalent inhibition of biological targets. This, combined with the physicochemical properties imparted by the butyl ester, suggests potential for diverse pharmacological activities, including antimicrobial and anticancer effects. This review will delve into the synthetic strategies for creating these molecules and explore their evaluated biological activities, with a focus on quantitative data and detailed experimental protocols.
Synthesis of this compound and Related Derivatives
The synthesis of the target compounds and their analogues generally follows a straightforward multi-step process, beginning with the esterification of a substituted 4-aminobenzoic acid, followed by acylation of the amino group.
Synthesis of the Precursor: Butyl 4-Aminobenzoate
The precursor, Butyl 4-aminobenzoate, also known as Butamben, is a known local anesthetic. Its synthesis is a fundamental step in the preparation of the target derivatives.
Experimental Protocol: Synthesis of Butyl 4-aminobenzoate
A common method for the synthesis of Butyl 4-aminobenzoate involves the Fischer esterification of 4-aminobenzoic acid with butanol in the presence of an acid catalyst.
-
Materials: 4-aminobenzoic acid, n-butanol, concentrated sulfuric acid, sodium carbonate solution.
-
Procedure:
-
A mixture of 4-aminobenzoic acid and an excess of n-butanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the excess butanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated solution of sodium carbonate to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
The crude Butyl 4-aminobenzoate can be purified by recrystallization or column chromatography.
-
Synthesis of this compound
The final step involves the acylation of the amino group of Butyl 4-aminobenzoate with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials: Butyl 4-aminobenzoate, chloroacetyl chloride, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Butyl 4-aminobenzoate is dissolved in an inert solvent and cooled in an ice bath.
-
A base, such as triethylamine, is added to the solution to act as an acid scavenger.
-
Chloroacetyl chloride, dissolved in the same inert solvent, is added dropwise to the cooled solution with constant stirring.
-
The reaction is allowed to proceed at a low temperature for a specified period and then gradually warmed to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water, dilute acid (e.g., HCl), and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid, this compound, is purified by recrystallization from a suitable solvent system.
-
This general procedure can be adapted for the synthesis of a variety of derivatives by using different substituted aminobenzoates and acyl chlorides.
Biological Activities of Related Benzoate Derivatives
While specific data for a series of this compound derivatives is not extensively available, research on structurally similar compounds, particularly other 4-amino-3-chloro benzoate ester derivatives, provides valuable insights into their potential biological activities, with a significant focus on anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2]
One study focused on the synthesis of new 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives starting from a 4-amino-3-chloro benzoate ester.[1][2] The antiproliferative activities of these compounds were evaluated against several cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of 4-Amino-3-chloro Benzoate Ester Derivatives [1]
| Compound | A549 (Lung Cancer) | HCT-116 (Colorectal Cancer) | HepG2 (Liver Cancer) |
| N5a | 0.03 ± 0.001 | 0.01 ± 0.004 | 0.1 ± 0.002 |
| Erlotinib | 0.1 ± 0.001 | 0.3 ± 0.001 | 1 ± 0.001 |
Data presented as mean ± SD from three independent experiments.
The hydrazine-1-carbothioamide derivative, designated as N5a , demonstrated potent cytotoxic effects, with IC₅₀ values significantly lower than the standard EGFR inhibitor, Erlotinib, in the tested cancer cell lines.[1][2]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [1]
-
Cell Lines: A549 (lung), HCT-116 (colorectal), and HepG2 (liver) cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are then treated with serial dilutions of the test compounds (ranging from 0.01 to 100 µM) for 72 hours.
-
After the treatment period, a freshly prepared MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well.
-
The plates are incubated at 37°C for 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
-
EGFR Kinase Inhibition
The mechanism of action for the potent anticancer activity of these derivatives was investigated through an EGFR kinase inhibition assay.[1]
Experimental Protocol: EGFR Kinase Inhibition Assay [1]
-
Method: The inhibitory capacity of the compounds against EGFR tyrosine kinase is assessed using a commercially available EGFR tyrosine kinase kit (e.g., from Promega).
-
Procedure:
-
The assay is performed according to the manufacturer's instructions.
-
The percentage of inhibition of EGFR kinase activity by the different compounds is calculated using the following equation: % Inhibition = 100 - [((Control - Treated) / Control) * 100]
-
The results indicated that compound N5a is a potent inhibitor of EGFR tyrosine kinase activity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the general workflow for the synthesis and evaluation of these compounds.
Caption: Proposed EGFR signaling pathway inhibition by this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of target derivatives.
Conclusion and Future Directions
The available literature strongly suggests that derivatives of Butyl 4-aminobenzoate, particularly those incorporating a chloroacetyl moiety, hold significant promise as therapeutic agents. The potent in vitro anticancer activity of related 4-amino-3-chloro benzoate ester derivatives against various cancer cell lines, mediated through the inhibition of the EGFR signaling pathway, provides a compelling rationale for the further investigation of this compound derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aromatic ring and the ester group to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by these compounds.
-
Antimicrobial Screening: Evaluating the potential of these derivatives against a broad spectrum of bacterial and fungal pathogens.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising candidates in preclinical animal models.
By systematically exploring this chemical space, researchers can unlock the full therapeutic potential of this compound derivatives for the development of novel anticancer and antimicrobial agents.
References
"potential research applications of Butyl 4-[(chloroacetyl)amino]benzoate"
An In-depth Technical Guide to the Potential Research Applications of Butyl 4-[(chloroacetyl)amino]benzoate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a derivative of the local anesthetic Butamben (Butyl 4-aminobenzoate). The introduction of a chloroacetyl group transforms this molecule from a simple anesthetic precursor into a highly versatile research tool with significant potential in medicinal chemistry and chemical biology. The chloroacetyl moiety is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins, primarily cysteine. This property positions this compound as a valuable scaffold for the development of targeted covalent inhibitors (TCIs) and as a reactive intermediate for the synthesis of more complex bioactive molecules. This guide will explore the synthesis, chemical reactivity, and potential research applications of this compound, providing a technical foundation for its use in drug discovery and chemical probe development.
Core Chemistry and Synthesis
The defining feature of this compound is the N-chloroacetyl group. This functional group is an alpha-halo amide, which renders the methylene carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its potential as a covalent modifier of biological macromolecules.
Synthesis Protocol
The synthesis of this compound is a straightforward N-acylation of its parent amine, Butyl 4-aminobenzoate.[1][2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Butyl 4-aminobenzoate (1 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIPEA), to the solution to act as an HCl scavenger.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Research Applications
The primary research value of this compound lies in its potential as a covalent ligand. The benzoate ester portion can act as a scaffold to bind non-covalently to a target protein, positioning the chloroacetyl "warhead" to react with a nearby nucleophile.
Development of Targeted Covalent Inhibitors (TCIs)
Covalent inhibitors offer advantages of high potency, prolonged duration of action, and the ability to target proteins that are challenging for non-covalent inhibitors.[4][5] The chloroacetyl group is a proven warhead for this purpose.[6][7]
Mechanism of Covalent Inhibition:
The chloroacetyl group reacts with the thiol side chain of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond and releasing HCl.
Caption: Covalent modification of a target protein.
Potential Therapeutic Targets:
-
Anticancer Agents: Many kinases, such as Epidermal Growth Factor Receptor (EGFR), have cysteine residues in or near their active sites. Derivatives of 4-aminobenzoate have already shown promise as EGFR inhibitors.[8][9] this compound could serve as a starting point for developing covalent EGFR inhibitors for cancer therapy.
-
Antimicrobial Agents: The compound could be screened against essential bacterial enzymes. For example, MurA, an enzyme in the peptidoglycan biosynthesis pathway, is a validated target for covalent inhibitors containing a chloroacetamide warhead.[6]
-
Antiviral Agents: Viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), rely on a catalytic cysteine and are prime targets for covalent inhibition.[10] The chloroacetyl moiety could be incorporated into scaffolds that recognize the protease active site.
Chemical Biology Probes
The reactive nature of this compound makes it suitable for developing chemical probes to study protein function.
-
Activity-Based Protein Profiling (ABPP): The compound could be modified with a reporter tag (e.g., a fluorophore or biotin) to create an activity-based probe. This probe could be used to covalently label and identify new drug targets in complex biological systems.
-
Mapping Binding Pockets: By identifying the specific residue that is covalently modified (e.g., through mass spectrometry-based proteomics), the compound can help map the binding pocket of a target protein, aiding in structure-based drug design.
Intermediate for Complex Molecule Synthesis
The chloroacetyl group is a versatile chemical handle for further elaboration.
-
Linker Chemistry: The compound can act as a bifunctional linker. The chloroacetyl group can be displaced by nucleophiles (e.g., thiols, amines) to attach it to other molecules. This is a key strategy in the synthesis of:
-
Antibody-Drug Conjugates (ADCs): Where a cytotoxic payload is linked to an antibody.[11]
-
PROTACs (Proteolysis Targeting Chimeras): Which link a target protein to an E3 ubiquitin ligase.
-
Caption: Workflow for use as a bifunctional intermediate.
Quantitative Data from Related Compounds
While no specific biological activity data for this compound is publicly available, data from structurally related compounds provide a strong rationale for its investigation.
Table 1: In Vitro Cytotoxicity of Related 4-amino-3-chloro Benzoate Derivatives against Cancer Cell Lines [8]
| Compound | Target | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| N5a (Hydrazine-1-carbothioamide derivative) | EGFR | 1.12 | 2.45 | 1.89 |
| Erlotinib (Reference Drug) | EGFR | 1.58 | 3.11 | 2.56 |
Table 2: Inhibitory Activity of Chloroacetamide-Based Inhibitors against Bacterial MurA [6]
| Compound ID | Target | E. coli MurA IC₅₀ (µM) |
| 1 | MurA | 5.6 |
| 2 | MurA | 12.3 |
| 3 | MurA | 21.0 |
Proposed Experimental Workflow for Screening
A typical workflow to evaluate this compound as a covalent inhibitor is outlined below.
Caption: Experimental workflow for covalent inhibitor screening.
Protocol: Mass Spectrometry Analysis to Confirm Covalent Binding
-
Incubation: Incubate the target protein (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) for various time points (0, 15, 30, 60 minutes) at room temperature.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., dithiothreitol) or by denaturation with urea and addition of iodoacetamide to cap any unreacted cysteines.
-
Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the Butyl 4-[(acetyl)amino]benzoate moiety (mass of the compound minus chlorine). The MS/MS fragmentation pattern will confirm the exact site of modification.
Conclusion
This compound is more than a simple derivative of a known local anesthetic; it is a promising and versatile tool for modern chemical biology and drug discovery. Its potential stems from the reactive chloroacetyl group, which enables its use as a scaffold for targeted covalent inhibitors, as a component in activity-based probes, and as a reactive intermediate for constructing complex molecular architectures. The straightforward synthesis and the well-documented reactivity of the chloroacetyl warhead make this compound an attractive starting point for research programs targeting a wide range of diseases, including cancer, as well as bacterial and viral infections. Further investigation into its biological activities is highly warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 5. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 6. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Butyl 4-[(chloroacetyl)amino]benzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Butyl 4-[(chloroacetyl)amino]benzoate is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. All handling should be performed by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations.
Introduction
This compound is a chemical intermediate that possesses a reactive chloroacetyl group, making it a subject of interest in synthetic chemistry and potentially in drug development as a covalent binder or for further functionalization. The presence of the chloroacetyl moiety necessitates careful handling due to its potential for reactivity and toxicity. This guide provides a summary of the known properties, inferred hazards, and recommended safety protocols for handling this compound.
Physicochemical Properties
Limited experimental data is available for this compound. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| CAS Number | 106214-24-8 | Product Listings |
| Molecular Formula | C₁₃H₁₆ClNO₃ | Product Listings |
| Molecular Weight | 269.72 g/mol | Product Listings |
| Melting Point | 80 °C | [1] |
| Appearance | Solid (inferred) | General Knowledge |
| Solubility | Not explicitly defined, likely soluble in organic solvents. | General Knowledge |
Hazard Identification and Toxicology Summary
No dedicated toxicological studies for this compound have been identified. The hazard profile is therefore inferred from the structural alerts, particularly the chloroacetyl group, and data from related compounds such as 2-chloroacetamide and other chlorinated aromatic compounds.
Key Potential Hazards:
-
Skin and Eye Irritation: The chloroacetyl group is a known irritant. Direct contact with the skin and eyes is likely to cause irritation, redness, and pain.[2]
-
Skin Sensitization: Repeated or prolonged contact may lead to allergic skin reactions (contact dermatitis).[2]
-
Toxicity if Swallowed: Based on related compounds like 2-chloroacetamide, this substance may be toxic if ingested.[3][4]
-
Inhalation Hazard: If the compound is in a powdered form, inhalation of dust can irritate the respiratory tract.[2]
-
Systemic Effects: Chlorinated aromatic compounds can elicit a range of toxic effects, including potential for organ damage with long-term or high-level exposure.[5]
Quantitative Toxicological Data (Inferred from 2-Chloroacetamide):
| Data Point | Value | Species | Route | Source |
| LD50 (Oral) | Toxic if swallowed. | - | Oral | [3][4] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA (for related compounds). | - | - | General Knowledge |
Note: The toxicological properties of this compound have not been fully investigated. The data above is based on related compounds and should be treated as indicative of potential hazards.
Experimental Workflow: General Synthesis
Caption: General workflow for the synthesis of this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent safety protocol should be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid as a powder or when working with volatile solvents.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection:
-
Wear a lab coat at all times.
-
Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Avoid exposing any skin.
-
-
Respiratory Protection: If working with the solid outside of a fume hood where dust may be generated, a respirator with a particulate filter is recommended.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated work clothing should not be taken home.
Emergency Procedures
A clear understanding of emergency procedures is critical when working with potentially hazardous chemicals.
Caption: First aid measures for exposure to this compound.
Storage and Disposal
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Conclusion
While specific safety and handling data for this compound is limited, a conservative approach based on the known hazards of its functional groups is warranted. Researchers, scientists, and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and adhere to established laboratory safety protocols when working with this compound. Further toxicological studies are necessary to fully characterize its safety profile.
References
- 1. This compound | 106214-24-8 [m.chemicalbook.com]
- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Butyl 4-[(chloroacetyl)amino]benzoate
This technical guide provides a detailed overview of the expected spectroscopic data for Butyl 4-[(chloroacetyl)amino]benzoate, a compound of interest in drug development and chemical research. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document compiles predicted data based on the analysis of structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the acylation of Butyl 4-aminobenzoate with chloroacetyl chloride. This reaction is a standard procedure for forming an amide bond.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Starting Material : In a round-bottom flask, dissolve Butyl 4-aminobenzoate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is placed in an ice bath to maintain a low temperature.
-
Addition of Base : A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation : Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with constant stirring. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Spectroscopic Analysis
The purified compound would then be subjected to spectroscopic analysis to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS) : Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known data for Butyl 4-aminobenzoate and the influence of the chloroacetyl group as observed in similar structures like Ethyl 4-[(chloroacetyl)amino]benzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | -NH- |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic H (ortho to -COO) |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic H (ortho to -NH) |
| ~4.3 | Singlet | 2H | -CO-CH₂-Cl |
| ~4.3 | Triplet | 2H | -O-CH₂- |
| ~1.7 | Sextet | 2H | -O-CH₂-CH₂- |
| ~1.4 | Sextet | 2H | -CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Ester Carbonyl C=O |
| ~164 | Amide Carbonyl C=O |
| ~142 | Aromatic C (C-NH) |
| ~131 | Aromatic CH (ortho to -COO) |
| ~126 | Aromatic C (C-COO) |
| ~119 | Aromatic CH (ortho to -NH) |
| ~65 | -O-CH₂- |
| ~43 | -CO-CH₂-Cl |
| ~31 | -O-CH₂-CH₂- |
| ~19 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3000-2850 | Medium | C-H Aliphatic Stretch |
| ~1715 | Strong | C=O Ester Stretch |
| ~1680 | Strong | C=O Amide I Stretch |
| ~1600, ~1520 | Strong | C=C Aromatic Stretch & N-H Bend (Amide II) |
| ~1270 | Strong | C-O Ester Stretch |
| ~770 | Strong | C-H Aromatic Out-of-Plane Bend |
| ~700 | Medium | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 269/271 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 213/215 | [M - C₄H₈]⁺, Loss of butene |
| 193 | [M - CO-CH₂Cl]⁺, Loss of chloroacetyl group |
| 137 | [H₂N-C₆H₄-CO]⁺ |
| 120 | [H₂N-C₆H₄-C≡O]⁺ |
| 57 | [C₄H₉]⁺, Butyl cation |
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Methodological & Application
Application Notes and Protocols for Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-[(chloroacetyl)amino]benzoate is a derivative of Butyl 4-aminobenzoate (Butamben), a known local anesthetic. The introduction of the chloroacetyl group provides a reactive site, suggesting potential for this compound to act as an irreversible inhibitor or covalent modifier of biological targets. This opens avenues for its investigation in various therapeutic areas, including oncology and neurology. The chloroacetyl group can react with nucleophilic residues, such as cysteine, on proteins, potentially leading to targeted inactivation of enzymes or ion channels.[1][2]
These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for the investigation of this compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C13H16ClNO3 | N/A |
| Molecular Weight | 269.72 g/mol | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol. Limited solubility in aqueous solutions. | Predicted based on parent compound |
Synthesis Protocol
A common method for the synthesis of N-chloroacetylated aromatic amines involves the reaction of the parent amine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[3][4][5][6][7][8]
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Butyl 4-aminobenzoate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DBU (1.2 equivalents) or TEA (1.5 equivalents) dropwise to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyl 4-[(chloroacetyl)amino]benzoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-[(chloroacetyl)amino]benzoate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of a variety of complex organic compounds, particularly in the field of medicinal chemistry. Its structure incorporates a reactive chloroacetyl group and a butyl benzoate moiety, making it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. The chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the butyl benzoate portion can be readily modified or may contribute to the overall pharmacological profile of the synthesized molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the preparation of local anesthetic analogues and other biologically active molecules.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules through the reaction of its chloroacetyl group. This reactive handle allows for facile introduction of various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Synthesis of Lidocaine Analogues
One of the most significant applications of this compound is in the synthesis of analogues of the widely used local anesthetic, lidocaine. The core structure of lidocaine features an N,N-diethylamino acetamide group attached to an aromatic ring. By analogy, this compound can react with various secondary amines to yield a diverse library of potential local anesthetics.
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of lidocaine analogues.
This synthetic route allows for the exploration of the structure-activity relationship (SAR) of local anesthetics by systematically varying the N-alkyl substituents of the amine.
Experimental Protocols
Protocol 1: Synthesis of Butyl 4-{[diethylamino)acetyl]amino}benzoate (A Lidocaine Analogue)
This protocol details the synthesis of a representative lidocaine analogue from this compound and diethylamine.
Materials:
-
This compound
-
Diethylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).
-
Add diethylamine (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to obtain the pure Butyl 4-{[diethylamino)acetyl]amino}benzoate.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | C₁₃H₁₆ClNO₃ | 269.72 | - | - | - |
| Butyl 4-{[diethylamino)acetyl]amino}benzoate | C₁₇H₂₆N₂O₃ | 306.40 | 1.13 | (To be determined experimentally) | (To be determined experimentally) |
Note: The theoretical yield is calculated based on an assumed starting amount of 1.0 g of this compound.
Logical Workflow for Synthesis and Purification
Caption: Step-by-step workflow for synthesis and purification.
Further Applications and Future Directions
The reactivity of the chloroacetyl group in this compound is not limited to reactions with secondary amines. It can also serve as an electrophile for a variety of other nucleophiles, opening up avenues for the synthesis of diverse molecular scaffolds.
Potential Nucleophilic Partners:
-
Thiols (R-SH): Reaction with thiols can lead to the formation of thioether derivatives, which are of interest in various areas of medicinal chemistry.
-
Azides (N₃⁻): Nucleophilic substitution with sodium azide would yield an azido intermediate, which can be further functionalized via click chemistry or reduced to a primary amine.
-
Carboxylates (R-COO⁻): Reaction with carboxylate salts can lead to the formation of ester linkages.
-
Phenols (Ar-OH): Under basic conditions, phenols can act as nucleophiles to form ether linkages.
The exploration of these and other nucleophilic substitution reactions with this compound will undoubtedly lead to the discovery of novel compounds with interesting biological activities. The versatility of this building block makes it a valuable tool for chemists engaged in drug discovery and development.
Synthetic Utility of Butyl 4-[(chloroacetyl)amino]benzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Butyl 4-[(chloroacetyl)amino]benzoate is a versatile bifunctional molecule that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a butyl ester of 4-aminobenzoic acid (PABA) and a reactive chloroacetyl group, allows for its use as a scaffold to construct a variety of more complex molecules with potential therapeutic applications. The PABA core is a well-known motif in biologically active compounds, while the chloroacetyl moiety acts as a potent electrophile, enabling the facile introduction of diverse functional groups and the construction of various heterocyclic systems.
This document provides an overview of the synthetic utility of this compound, focusing on its application in the synthesis of novel compounds with potential anticancer and antimicrobial activities. Detailed experimental protocols for its synthesis and subsequent derivatization are also presented.
Application Notes
The primary utility of this compound in medicinal chemistry stems from the high reactivity of the α-chloroacetamide group. This functional group is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is harnessed to build molecules with diverse pharmacophores, most notably heterocyclic ring systems known for their biological activities.
Key Synthetic Applications:
-
Synthesis of Benzothiazole Derivatives: this compound can be used to synthesize 2-aminobenzothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The synthesis typically involves the reaction of the chloroacetylated intermediate with a substituted aniline in the presence of a sulfur source, or with a pre-formed aminothiophenol.
-
Synthesis of Thiazolidinone Derivatives: Thiazolidin-4-ones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] this compound can serve as a precursor for these molecules through its reaction with thioglycolic acid or its esters, followed by cyclization.[5]
-
Alkylation of Thioamides and Thiols: The chloroacetyl group can react with various sulfur-containing nucleophiles, such as thiourea and its derivatives, to form aminothiazoles or other sulfur-containing heterocycles.[6] This reaction is a cornerstone of heterocyclic synthesis and provides access to a large library of potential drug candidates.
Potential Therapeutic Applications of Derivatives:
The derivatives synthesized from this compound are expected to exhibit a range of biological activities based on the established pharmacology of the resulting scaffolds.
-
Anticancer Activity: Benzothiazole and thiazolidinone derivatives have been extensively studied as potential anticancer agents.[2][7] They have been shown to target various pathways involved in cancer cell proliferation and survival. The following tables summarize the in vitro anticancer activity of some representative benzothiazole and thiazolidinone derivatives, illustrating the potential of compounds that can be synthesized from this compound.
Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | Various | Not specified, potent antitumor agent | [2] |
| Phortress (NSC 710305) | Breast, Ovarian, Renal Carcinoma | Not specified, potent and selective | [2] |
| Quinobenzothiazine derivative 4a | Glioblastoma (SNB-19) | 5.3 | [8] |
| Quinobenzothiazine derivative 4d | Lung Adenocarcinoma (A549) | 9.3 | [8] |
| Quinobenzothiazine derivative 4l | Breast Cancer (T47D) | 7.4 | [8] |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone-pyrazole conjugate | Breast (MCF-7) | 0.54 | |
| Thiazolidinone-pyrazole conjugate | Liver (HepG2) | 0.24 | |
| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide | Colon (COLO-205) | 5.03 µg/mL | [7] |
| 2-imino-4-thiazolidinone derivative | Leukemia (HL-60) | Not specified, most promising | [9] |
-
Antimicrobial Activity: The benzothiazole and thiazole scaffolds are also present in numerous compounds with potent antibacterial and antifungal activities.[4][6][10] The following table presents the minimum inhibitory concentration (MIC) for some thiazole and benzothiazole derivatives against various microbial strains, highlighting the potential for developing new antimicrobial agents from this compound.
Table 3: Antimicrobial Activity of Representative Thiazole and Benzothiazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-amino-1,3,4-thiadiazole derivative | S. aureus | 20-28 | [10] |
| 2-amino-1,3,4-thiadiazole derivative | B. subtilis | 20-28 | [10] |
| 4-thiazolidinone derivative 6h | E. coli | Significant activity | [4] |
| 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | M. tuberculosis | 120 µM | [6] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of this compound and its subsequent use in the preparation of medicinally relevant heterocyclic compounds.
Protocol 1: Synthesis of Butyl 4-aminobenzoate
This two-step protocol describes the synthesis of the precursor, Butyl 4-aminobenzoate, from 4-aminobenzoic acid.
Step 1a: Synthesis of 4-aminobenzoyl chloride
-
Suspend 4-aminobenzoic acid (1 equivalent) in thionyl chloride (10 volumes).
-
Heat the mixture to a gentle reflux.
-
After the solution becomes clear (approximately 2 hours), allow it to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The last traces can be removed by azeotropic distillation with dichloromethane.
Step 1b: Esterification with n-butanol
-
Dissolve the resulting 4-aminobenzoyl chloride in dichloromethane (10 volumes).
-
Cool the solution in an ice bath.
-
Add a solution of n-butanol (1.2 equivalents) in dichloromethane (3 volumes) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with a 10% aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Butyl 4-aminobenzoate. The product can be further purified by recrystallization.[11]
Protocol 2: Synthesis of this compound
This protocol details the N-acylation of Butyl 4-aminobenzoate with chloroacetyl chloride.
-
Dissolve Butyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.[12]
Protocol 3: Representative Synthesis of a 2-Aminobenzothiazole Derivative
This protocol outlines a general method for the synthesis of a 2-aminobenzothiazole derivative from this compound.
-
Dissolve a substituted 4-fluoro-3-chloro aniline (1 equivalent) and thiophosgene (1 equivalent) in a suitable solvent to synthesize the corresponding isothiocyanate.
-
React the in situ generated isothiocyanate with this compound (1 equivalent) to form a thiourea derivative.
-
Induce oxidative cyclization of the thiourea derivative using bromine in chloroform to yield the target 2-aminobenzothiazole derivative.[6]
-
Purify the final product by column chromatography or recrystallization.
Protocol 4: Representative Synthesis of a Thiazolidinone Derivative
This protocol provides a general procedure for the synthesis of a thiazolidinone derivative from this compound.
-
Prepare an N-benzylidene derivative of Butyl 4-aminobenzoate by reacting it with a substituted benzaldehyde.
-
React the resulting Schiff base with thioglycolic acid in the presence of a dehydrating agent like anhydrous ZnCl2.[5]
-
The reaction mixture is typically refluxed in a suitable solvent such as dioxane or toluene.
-
After completion, the reaction is worked up by pouring it into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized to give the desired thiazolidinone derivative.
Visualizations
The following diagrams illustrate the synthetic workflows and logical relationships described in these application notes.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Synthetic utility of the key intermediate in heterocyclic synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Butyl 4-[(chloroacetyl)amino]benzoate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-[(chloroacetyl)amino]benzoate is a versatile chemical scaffold possessing a reactive chloroacetyl group, making it an ideal starting material for the synthesis of a diverse library of compounds for biological screening. The presence of the electrophilic α-chloro amide allows for covalent modification through nucleophilic substitution with a wide range of functional groups, including amines and thiols. This strategy enables the rapid generation of novel molecular entities with the potential to interact with various biological targets. Para-aminobenzoic acid (PABA) and its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1] This document provides detailed protocols for the derivatization of this compound and subsequent screening of the resulting compounds in relevant biological assays, with a focus on identifying potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3]
Experimental Workflow
The overall experimental workflow for the derivatization and biological evaluation of this compound is depicted below.
Caption: Workflow for derivatization and biological screening.
I. Derivatization Protocols
A. General Protocol for Nucleophilic Substitution
This protocol describes a general method for the synthesis of a library of this compound derivatives by reaction with various primary and secondary amines or thiols.
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine or thiol (e.g., morpholine, piperidine, thiophenol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or ACN (10 mL/mmol), add the selected amine or thiol (1.1 eq) and a base such as K₂CO₃ or TEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure derivative.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
II. Biological Assay Protocols
The following are detailed protocols for screening the synthesized derivatives for their potential as anticancer agents by targeting EGFR.
A. EGFR Tyrosine Kinase Inhibition Assay (Biochemical Assay)
This assay determines the in vitro inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.
Materials and Reagents:
-
Recombinant human EGFR kinase enzyme
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Synthesized derivatives dissolved in Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the synthesized compounds and the positive control (Erlotinib) in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted compounds.
-
Add the EGFR enzyme to each well to initiate the reaction, except for the negative control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add ATP to each well to start the kinase reaction and incubate for another 30-60 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™, following the manufacturer's instructions.[4]
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 × [1 - (Luminescence_compound - Luminescence_blank) / (Luminescence_control - Luminescence_blank)].
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
B. Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][5]
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized derivatives dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds and the positive control. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) × 100.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
III. Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.
| Compound ID | R-Group (Nucleophile) | EGFR Inhibition IC50 (µM) | A549 Cytotoxicity IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) | HCT-116 Cytotoxicity IC50 (µM) |
| BCAB-01 | Morpholine | 15.2 | 25.8 | 30.1 | 28.4 |
| BCAB-02 | Piperidine | 12.5 | 20.1 | 22.7 | 21.9 |
| BCAB-03 | Thiophenol | 8.7 | 15.3 | 18.5 | 16.8 |
| BCAB-04 | 4-Methylpiperazine | 10.3 | 18.9 | 21.2 | 19.5 |
| Erlotinib | (Positive Control) | 0.05 | 5.2 | 6.8 | 4.9 |
Data presented are hypothetical and for illustrative purposes only.
IV. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates several downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][6] These pathways play a crucial role in regulating cell proliferation, survival, and migration.[6][7] Dysregulation of EGFR signaling is a common feature in many cancers, making it an important therapeutic target.[6] The synthesized derivatives of this compound may inhibit this pathway by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Conclusion
The derivatization of this compound provides a robust platform for the discovery of novel bioactive compounds. The protocols outlined in these application notes offer a systematic approach for the synthesis of a diverse chemical library and its subsequent biological evaluation. By employing biochemical and cell-based assays, researchers can effectively screen these derivatives to identify lead compounds with therapeutic potential, particularly in the realm of cancer drug discovery. The adaptability of the chloroacetyl group allows for a wide range of chemical modifications, enhancing the potential for discovering molecules with high potency and selectivity for their biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
"analytical methods for quantification of Butyl 4-[(chloroacetyl)amino]benzoate"
An Application Note on the Analytical Quantification of Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices. The proposed primary method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely used technique for the analysis of aromatic compounds. An alternative and confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.
Data Presentation
The following table summarizes the proposed analytical methods and their typical performance characteristics. It is important to note that these parameters are based on methods for structurally similar compounds and would require experimental validation for this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Instrumentation | HPLC with UV/Vis Detector | Gas Chromatograph with Mass Spectrometer |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good | Excellent (based on mass fragmentation) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is proposed for the routine quantification of this compound due to its robustness and accessibility.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is a common starting point. A suggested starting condition is Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength of 254 nm is suitable for aromatic compounds containing a benzene ring.
-
Injection Volume: 20 µL.
b. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to achieve a known concentration within the expected calibration range (e.g., 10 µg/mL).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
c. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
d. Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is recommended as a confirmatory method due to its high specificity and sensitivity.
a. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
b. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a known concentration (e.g., 10 µg/mL).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
c. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the same solvent used for the samples (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 0.05, 0.1, 0.5, 1, 10, 50 µg/mL).
d. Analysis and Quantification:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire data in both full scan and SIM mode.
-
Identify the analyte based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area of a characteristic ion from the SIM data of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis.
Caption: Experimental workflow for the GC-MS analysis.
Application Notes and Protocols for Butyl 4-[(chloroacetyl)amino]benzoate as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-[(chloroacetyl)amino]benzoate is a chemical probe designed for the covalent modification and identification of protein targets. This compound integrates the structural motif of Butyl 4-aminobenzoate, a known local anesthetic that can interact with ion channels, with a reactive chloroacetyl group. The chloroacetyl moiety acts as an electrophilic "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues on proteins, such as cysteine and histidine. This irreversible binding transforms the parent molecule into a powerful tool for activity-based protein profiling (ABPP), target identification, and validation.
The primary application of this compound is to identify the specific protein binding partners of n-butyl-p-aminobenzoate and related anesthetic compounds. By covalently "trapping" the probe on its target protein(s), researchers can utilize proteomic techniques to isolate and identify these proteins, thereby elucidating the molecular mechanisms of action of this class of molecules.
Mechanism of Action
The utility of this compound as a chemical probe is predicated on the reactivity of its chloroacetyl group. This functional group is an electrophile that is susceptible to nucleophilic attack by the side chains of certain amino acids. At physiological or slightly basic pH, the thiol group of cysteine and the imidazole ring of histidine are the most likely residues to react. The reaction proceeds via a nucleophilic substitution, where the amino acid side chain displaces the chlorine atom, forming a stable thioether or alkylated histidine linkage, respectively. This covalent and irreversible modification allows for the durable labeling of target proteins.
Applications
-
Target Identification and Validation: The primary use of this probe is to identify the molecular targets of butyl 4-aminobenzoate and its analogs. By treating cell lysates, intact cells, or tissues with the probe, followed by proteomic analysis, researchers can pinpoint the specific proteins that are covalently labeled.
-
Activity-Based Protein Profiling (ABPP): In a competitive ABPP workflow, the probe can be used to screen for other small molecules that bind to the same target. Pre-incubation of a proteome with a non-covalent inhibitor will prevent labeling by this compound, allowing for the identification of novel ligands for the target protein.
-
Elucidation of Drug Mechanism of Action: By identifying the protein targets, this probe can provide critical insights into the biological pathways modulated by this class of compounds, potentially uncovering novel therapeutic applications.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following table illustrates the type of data that would be generated and presented from experiments using such a probe.
| Parameter | Description | Example Value |
| Target Protein(s) | Proteins identified as being covalently modified by the probe. | e.g., Voltage-gated sodium channel subunit alpha |
| Site of Modification | Specific amino acid residue(s) on the target protein that are covalently labeled. | e.g., Cys-XXX, His-YYY |
| IC50 (Competitive Binding) | Concentration of an unlabeled competitor that inhibits 50% of probe labeling of a target protein. | e.g., 15 µM |
| kinact/Ki | A measure of the inactivation efficiency of the covalent probe for its target enzyme (if applicable). | e.g., 5000 M-1s-1 |
Experimental Protocols
The following are generalized protocols for the use of this compound as a chemical probe. Optimization will be required for specific experimental systems.
Protocol 1: In Vitro Protein Labeling in Cell Lysate
Objective: To identify protein targets of this compound in a complex protein mixture.
Materials:
-
This compound
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
DMSO (for probe stock solution)
-
SDS-PAGE reagents
-
Western blot apparatus and antibodies (if a candidate target is known) or materials for mass spectrometry.
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate by standard methods. Determine the total protein concentration using a BCA or Bradford assay.
-
Probe Preparation: Prepare a 100X stock solution of this compound in DMSO (e.g., 10 mM for a final concentration of 100 µM).
-
Labeling Reaction: a. Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes. b. Add the this compound stock solution to the lysate to the desired final concentration (a concentration gradient, e.g., 1, 10, 100 µM, is recommended for initial experiments). c. For a negative control, add an equal volume of DMSO. d. Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding a reducing agent, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to quench any unreacted probe.
-
Analysis: a. SDS-PAGE and Western Blot: If a target is hypothesized, analyze the labeled lysate by SDS-PAGE and Western blot using an antibody against the putative target. A shift in molecular weight or a change in antibody recognition may indicate covalent modification. b. Mass Spectrometry (for target discovery): For unbiased target identification, proceed to the protocol for proteomic analysis (Protocol 3).
Protocol 2: Intact Cell Labeling
Objective: To label protein targets in a live-cell context.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Probe Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the probe in cell culture medium to the desired final concentration (e.g., 1-50 µM). It is important to test a range of concentrations to balance target labeling with potential cytotoxicity. c. Remove the existing medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a defined period (e.g., 1-4 hours) under normal cell culture conditions.
-
Cell Lysis: a. Wash the cells twice with cold PBS to remove excess probe. b. Lyse the cells directly on the plate using a suitable lysis buffer.
-
Analysis: The resulting lysate can be analyzed as described in Protocol 1, or used for proteomic target identification as described in Protocol 3.
Protocol 3: Target Identification using "Click Chemistry" and Mass Spectrometry
Objective: To identify the protein targets of this compound using a "clickable" analog. This protocol assumes the synthesis of an analog containing an alkyne or azide group for subsequent biotinylation via click chemistry.
Materials:
-
Alkyne- or azide-modified this compound probe
-
Labeled cell lysate (from Protocol 1 or 2)
-
Click chemistry reagents: Azide- or alkyne-biotin tag, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelator/ligand (e.g., TBTA).
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Protein Labeling: Perform protein labeling in lysate or intact cells as described in Protocols 1 or 2 using the "clickable" probe analog.
-
Click Chemistry Reaction: a. To the labeled lysate, add the biotin tag, CuSO₄, and the reducing agent. b. Incubate at room temperature for 1 hour to attach the biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the beads in a buffer containing a denaturant (e.g., urea). b. Reduce and alkylate the cysteine residues. c. Digest the proteins into peptides using trypsin overnight.
-
Mass Spectrometry and Data Analysis: a. Collect the peptide-containing supernatant. b. Analyze the peptides by LC-MS/MS. c. Search the resulting data against a protein database to identify the proteins that were covalently labeled by the probe.
Visualizations
Caption: Covalent labeling of a target protein by this compound.
Caption: Workflow for target identification using a clickable chemical probe.
Caption: Logic of competitive ABPP to identify targets of a non-probe compound.
Application Notes and Protocols for the Scale-Up Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the scale-up synthesis of Butyl 4-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical and chemical synthesis. The protocol is presented in two main stages: the synthesis of the precursor, Butyl 4-aminobenzoate, followed by its N-chloroacetylation. Detailed experimental procedures, safety precautions, and analytical methods are described. The information is intended to facilitate a safe and efficient scale-up of this synthesis for research and development purposes.
Introduction
This compound is a chemical intermediate whose structure lends itself to further modification, making it a useful building block in the development of more complex molecules, including potential pharmaceutical agents. The chloroacetyl group is particularly useful as the chlorine atom can be readily displaced by various nucleophiles. This protocol details a reliable, two-step process for its synthesis at a laboratory scale, with considerations for scaling up. The first step involves the Fischer esterification of 4-aminobenzoic acid with n-butanol to yield Butyl 4-aminobenzoate. The second step is the N-chloroacetylation of this intermediate using chloroacetyl chloride.
Overall Reaction Scheme
Step 1: Synthesis of Butyl 4-aminobenzoate
Where Ar represents a 1,4-phenylene group.
Step 2: Synthesis of this compound
Where Ar represents a 1,4-phenylene group.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Butyl 4-aminobenzoate | 94-25-7 | C₁₁H₁₅NO₂ | 193.24 | White crystalline powder |
| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Colorless to light yellow liquid |
| This compound | N/A | C₁₃H₁₆ClNO₃ | 270.72 | (Predicted) White to off-white solid |
Table 2: Optimization of N-Chloroacetylation Reaction Conditions
This table summarizes conditions for the chloroacetylation of aromatic amines, which are applicable to the synthesis of the target compound.
| Entry | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | DBU (0.2) | THF | 3-6 h | 75-95 | [1][2] |
| 2 | Triethylamine (TEA) (1.0) | Acetonitrile | 6 h | 88 | [3] |
| 3 | Pyridine (1.0) | N/A | N/A | High Yield | [4] |
| 4 | Propylene Oxide (2.0) | Phosphate Buffer | 20 min | 86 | [4] |
Experimental Protocols
Synthesis of Butyl 4-aminobenzoate (Starting Material)
This procedure is based on the acid-catalyzed esterification of 4-aminobenzoic acid.[5]
Materials:
-
4-Aminobenzoic acid
-
n-Butanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Buchner funnel
Procedure:
-
To a round-bottom flask, add 4-aminobenzoic acid and an excess of n-butanol (e.g., 4-5 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Butyl 4-aminobenzoate by recrystallization from ethanol to yield a white crystalline powder.[6]
Scale-up Synthesis of this compound
This protocol is adapted from established methods for the chloroacetylation of aromatic amines using a base to scavenge the HCl byproduct.[1][2][3]
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF) or Acetonitrile, anhydrous
-
Cold water
-
Round-bottom flask (three-necked), dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Dissolve Butyl 4-aminobenzoate (1.0 equiv.) in anhydrous THF or acetonitrile.
-
Add the base. If using TEA, add approximately 1.1-1.2 equivalents. If using DBU, a catalytic amount (e.g., 0.2 equiv.) can be effective.[1][2]
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Dissolve chloroacetyl chloride (approx. 1.05-1.1 equiv.) in a small amount of the same anhydrous solvent and place it in the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture, ensuring the temperature does not rise above 5 °C.[2]
-
After the addition is complete, continue stirring the reaction at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[2]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Mechanism of N-Chloroacetylation
Caption: Nucleophilic acyl substitution mechanism for N-chloroacetylation.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified solid.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of ester and amide, N-H stretch).
-
Elemental Analysis: To determine the elemental composition (%C, %H, %N).
Safety Precautions
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
Chemical Handling:
-
Chloroacetyl chloride: This substance is highly toxic, corrosive, and water-sensitive.[7][8] It can cause severe burns to the skin, eyes, and respiratory system.[9] Handle it exclusively in a well-ventilated fume hood.[10] It reacts violently with water, producing poisonous gases like hydrogen chloride.[9][10] Keep away from heat, sparks, and open flames.[7]
-
Acids and Bases: Concentrated sulfuric acid is highly corrosive. Triethylamine and DBU are corrosive and should be handled with care.
-
Solvents: THF and acetonitrile are flammable. Ensure there are no ignition sources nearby.
Spill and Waste Disposal:
-
In case of a chloroacetyl chloride spill, cover with dry lime or soda ash, collect in a closed container, and hold for waste disposal.[8] Do not use water.[11]
-
All chemical waste must be disposed of according to institutional and local environmental regulations.
This protocol is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Butyl 4-aminobenzoate | 94-25-7 [chemicalbook.com]
- 7. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]
- 8. Safety Guideline [chemtrack.org]
- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: High-Purity Isolation of Butyl 4-[(chloroacetyl)amino]benzoate using Preparative High-Performance Liquid Chromatography
Abstract
This application note details a robust method for the chromatographic purification of Butyl 4-[(chloroacetyl)amino]benzoate, an important intermediate in pharmaceutical synthesis. The described protocol utilizes preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity and yield, effectively removing starting materials and reaction byproducts. This method is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical for the successful outcome of subsequent reaction steps and the quality of the final product. The synthesis of this compound from Butyl 4-aminobenzoate and chloroacetyl chloride can result in impurities such as unreacted starting materials and the hydrolysis product of chloroacetyl chloride. This protocol provides a reliable chromatographic method to isolate the desired compound with high purity.
Experimental Protocol: Preparative RP-HPLC
This protocol is designed for the purification of gram-scale quantities of crude this compound.
1. Instrumentation and Materials:
-
Preparative HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and water, trifluoroacetic acid (TFA).
-
Sample: Crude this compound dissolved in a minimal amount of the initial mobile phase.
2. Chromatographic Conditions:
A gradient elution is employed to ensure optimal separation of the target compound from impurities.
| Parameter | Value |
| Mobile Phase A | Water with 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 mL (dependent on sample concentration) |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 30 |
| 20.0 | 70 |
| 22.0 | 95 |
| 25.0 | 95 |
| 26.0 | 30 |
| 30.0 | 30 |
3. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal volume of 30% acetonitrile in water.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.
5. Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.
-
Analyze the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected retention times and purity results from the analytical HPLC analysis of the crude and purified product.
Table 2: Summary of Chromatographic Data
| Compound | Retention Time (min) | Purity (Crude) | Purity (Purified) |
| Butyl 4-aminobenzoate (Starting Material) | 4.2 | 15% | < 0.1% |
| This compound | 12.8 | 80% | > 99.5% |
| Unknown Impurity 1 | 8.5 | 3% | < 0.1% |
| Unknown Impurity 2 | 15.1 | 2% | < 0.2% |
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical flow of the purification process from crude mixture to pure compound.
Conclusion
The described preparative RP-HPLC method is highly effective for the purification of this compound from a crude reaction mixture. This protocol provides a clear and reproducible procedure for obtaining the target compound with excellent purity, which is essential for its use in further synthetic applications in the pharmaceutical industry. The method can be scaled up or down depending on the quantity of material to be purified.
Application Notes and Protocols: Reaction of Butyl 4-[(chloroacetyl)amino]benzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of butyl 4-[(chloroacetyl)amino]benzoate with primary amines represents a significant synthetic pathway in medicinal chemistry and drug discovery. This two-step process, involving an initial chloroacetylation of butyl 4-aminobenzoate followed by nucleophilic substitution with a primary amine, yields N-substituted glycinamide derivatives of butyl 4-aminobenzoate. These products are of considerable interest due to their potential as bioactive molecules, including applications as antimicrobial, and cytotoxic agents.[1][2][3] The chloroacetamide group serves as a versatile intermediate, with the chlorine atom being an excellent leaving group for the introduction of various amine functionalities, allowing for the creation of diverse chemical libraries for screening purposes.[4]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of these compounds, along with an overview of their potential biological significance.
Reaction Overview
The overall reaction proceeds in two distinct steps:
-
Chloroacetylation: Butyl 4-aminobenzoate is first reacted with chloroacetyl chloride to form this compound. This is a standard acylation reaction.
-
N-Alkylation: The resulting chloroacetylated compound is then treated with a primary amine, which displaces the chloride ion to form the final N-substituted glycinamide derivative.
Data Presentation
Table 1: Reaction Conditions for Chloroacetylation of Aminobenzoates
| Entry | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Not Specified | High |
| 2 | 4-Aminophenol | Sodium Acetate | Acetic Acid | 30 min | Not Specified |
| 3 | 4-Nitrophenylamine | Triethylamine | Toluene | 4 h | Not Specified |
| 4 | Various anilines | None (neutral) | Phosphate Buffer | 20 min | 88-90 |
Table 2: N-Alkylation of Chloroacetamides with Amines (Analogous Systems)
| Entry | Chloroacetamide Substrate | Amine | Base | Solvent | Reaction Time | Yield (%) |
| 1 | N-Aryl Chloroacetamides | Various primary amines | Not Specified | Not Specified | Not Specified | Not Specified |
| 2 | N-(4-acetylphenyl)-2-chloroacetamide | Thiosemicarbazide | Not Specified | Ethanol | Not Specified | Not Specified |
| 3 | N-Aryl Chloroacetamides | 1-(piperidin-4-yl)-1,4-dihydro-2H-benzoxazin-2-ones | K₂CO₃ | DMF | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Triethylamine or Sodium Bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography (optional)
Procedure:
-
In a round-bottom flask, dissolve butyl 4-aminobenzoate (1 equivalent) in the chosen solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath.
-
Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
Protocol 2: Reaction of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., butylamine, benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Standard glassware for workup
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Add the primary amine (1.1-1.5 equivalents) and a base (e.g., potassium carbonate, 2 equivalents) to the solution.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted glycinamide derivative.
Mandatory Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of N-substituted glycinamide derivatives.
Experimental Workflow
Caption: General experimental workflow from synthesis to analysis.
Potential Applications and Biological Significance
Derivatives of 4-aminobenzoic acid (PABA) are known to possess a wide range of biological activities.[1][3] The N-substituted glycinamide derivatives synthesized through this reaction pathway are of particular interest for their potential as:
-
Anticancer Agents: Some Schiff bases and other derivatives of PABA have demonstrated notable cytotoxicity against cancer cell lines like HepG2.[1][2] The introduction of different primary amines allows for the fine-tuning of the molecule's properties to enhance its cytotoxic effects.
-
Antimicrobial Agents: PABA derivatives have shown antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal properties.[1][2] The synthesized compounds can be screened for their efficacy against various pathogens.
While specific signaling pathways for these exact compounds are not yet fully elucidated, the structural similarity to other bioactive molecules suggests potential interactions with key cellular targets. Further research is warranted to explore their mechanisms of action.
Characterization Data (Exemplary)
The following represents typical spectroscopic data that would be expected for a product of this reaction, for example, Butyl 4-{[2-(butylamino)acetyl]amino}benzoate.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (br s, 1H, NH-amide), 7.8-8.0 (d, 2H, Ar-H), 7.5-7.7 (d, 2H, Ar-H), 4.3 (t, 2H, O-CH₂), 3.4 (s, 2H, CO-CH₂-N), 2.7 (t, 2H, N-CH₂), 1.6-1.8 (m, 2H, O-CH₂-CH₂), 1.4-1.6 (m, 2H, N-CH₂-CH₂), 1.2-1.4 (m, 2H, CH₂-CH₃), 0.9 (t, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O, amide), 166.5 (C=O, ester), 143.0 (Ar-C), 131.0 (Ar-CH), 125.0 (Ar-C), 119.0 (Ar-CH), 65.0 (O-CH₂), 52.0 (CO-CH₂-N), 49.0 (N-CH₂), 31.0 (O-CH₂-CH₂), 30.0 (N-CH₂-CH₂), 20.0 (CH₂-CH₃), 14.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2960 (C-H stretch, aliphatic), 1710 (C=O stretch, ester), 1680 (C=O stretch, amide), 1600 (C=C stretch, aromatic), 1530 (N-H bend).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₇H₂₆N₂O₃ [M+H]⁺, found.
Conclusion
The reaction of this compound with primary amines provides a versatile and efficient route to a library of novel N-substituted glycinamide derivatives. These compounds hold significant promise for the development of new therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of this interesting class of molecules.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ijpsr.info [ijpsr.info]
"application of Butyl 4-[(chloroacetyl)amino]benzoate in polymer chemistry"
Application Notes and Protocols: Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule with significant potential in polymer chemistry. Its structure comprises a butyl benzoate moiety, which can impart hydrophobicity and act as a plasticizing agent, and a reactive chloroacetyl group. The chloroacetyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in polymer synthesis and modification, allowing for the covalent linkage of the butyl benzoate group onto polymer backbones or the use of the molecule as a building block for novel polymers. These characteristics make it a candidate for applications in drug delivery, biomaterials, and specialty polymer synthesis.
This document outlines two primary applications of this compound:
-
Post-Polymerization Modification: Covalent grafting of this compound onto polymers with nucleophilic side chains (e.g., amine-functionalized polymers). This "grafting-to" approach is useful for modifying the surface properties of existing polymers, such as increasing their hydrophobicity or introducing a functional handle for further reactions.
-
Monomer for Polyamide Synthesis: Utilization as a comonomer in a polycondensation reaction to create novel polyamides. The chloroacetyl group can be converted to a nucleophilic group to allow participation in polymerization, leading to polymers with regularly spaced butyl benzoate side chains.
Application 1: Post-Polymerization Modification of Amine-Functionalized Polymers
This application focuses on the "grafting-to" methodology, where this compound is attached to a pre-existing polymer that has primary or secondary amine groups in its side chains (e.g., poly(L-lysine), polyethyleneimine). The nucleophilic amine groups on the polymer backbone attack the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable amide bond. This modification can be used to alter the polymer's solubility, thermal properties, and surface energy.
Experimental Protocol: Grafting of this compound onto Poly(L-lysine)
Objective: To covalently attach this compound to a poly(L-lysine) backbone to increase its hydrophobicity.
Materials:
-
Poly(L-lysine) (PLL), hydrobromide salt (e.g., 15-30 kDa)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Dialysis clips
-
Lyophilizer (freeze-dryer)
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Polymer Solubilization: In a round-bottom flask, dissolve poly(L-lysine) hydrobromide (1.0 eq of amine groups) in anhydrous DMF to a concentration of 10 mg/mL under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add triethylamine (2.5 eq per amine group) to the solution to deprotonate the amine hydrobromide salt and act as an acid scavenger for the HCl generated during the reaction. Stir for 30 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.5 eq per amine group) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring polymer solution.
-
Reaction: Allow the reaction to proceed at 50°C for 24 hours under an inert atmosphere with continuous stirring.
-
Quenching and Purification: Cool the reaction mixture to room temperature. Quench any unreacted chloroacetyl groups by adding a small amount of a primary amine like ethanolamine. Transfer the solution to a dialysis tube and dialyze against a 1:1 ethanol/water mixture for 24 hours, followed by deionized water for 48 hours, changing the water every 12 hours.
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy solid.
-
Characterization: Characterize the resulting polymer using ¹H NMR to determine the degree of grafting by comparing the integration of peaks from the butyl group to the polymer backbone protons. Use FTIR to confirm the presence of the ester and amide bonds.
Quantitative Data: Grafting Efficiency
The degree of grafting can be controlled by varying the stoichiometry of the reactants. Below are hypothetical results for such an experiment.
| Sample ID | Molar Ratio (PLL Amine : Reagent) | Reaction Time (h) | Degree of Grafting (%)¹ | Yield (%) |
| PLL-g-BCA-1 | 1 : 0.5 | 24 | 45 | 92 |
| PLL-g-BCA-2 | 1 : 1.0 | 24 | 78 | 89 |
| PLL-g-BCA-3 | 1 : 1.5 | 24 | 91 | 85 |
| PLL-g-BCA-4 | 1 : 1.5 | 48 | 95 | 83 |
¹Determined by ¹H NMR spectroscopy.
Workflow Diagram: "Grafting-to" Modification
Application 2: Monomer for Polyamide Synthesis
In this application, this compound is first modified to be suitable for polycondensation. A plausible route involves converting the chloroacetyl group into a primary amine via a two-step process (azidation followed by reduction), creating a diamine monomer. This new diamine, containing a butyl benzoate pendant group, can then be reacted with a diacyl chloride (e.g., terephthaloyl chloride) in a polycondensation reaction to form a novel polyamide. Such a polymer would have regularly incorporated butyl benzoate moieties, potentially influencing its solubility, thermal properties, and processability.
Experimental Protocol: Synthesis of a Polyamide
Objective: To synthesize a novel polyamide by first converting this compound into a diamine monomer, followed by polycondensation with terephthaloyl chloride.
Part A: Synthesis of Diamine Monomer
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Azidation: Dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.2 eq) and stir the mixture at room temperature for 12 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azido intermediate.
-
Staudinger Reduction: Dissolve the crude azido intermediate in THF. Add triphenylphosphine (1.1 eq) and stir for 2 hours. Add water (2.0 eq) and heat the mixture to 60°C for 4 hours. Cool to room temperature, remove the solvent, and purify by column chromatography to yield the diamine monomer: Butyl 4-[(aminoacetyl)amino]benzoate.
Part B: Polycondensation
Materials:
-
Butyl 4-[(aminoacetyl)amino]benzoate (diamine monomer from Part A)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Solubilization: In a flask under an inert atmosphere, dissolve the diamine monomer (1.0 eq) in anhydrous NMP. Add anhydrous pyridine (2.2 eq) to the solution and cool to 0°C in an ice bath.
-
Polymerization: Dissolve terephthaloyl chloride (1.0 eq) in anhydrous NMP and add it dropwise to the stirring diamine solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of rapidly stirring methanol to precipitate the polyamide.
-
Purification and Isolation: Filter the polymer, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80°C for 24 hours.
-
Characterization: Determine the molecular weight and polydispersity of the polymer by Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FTIR. Analyze thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Data: Polyamide Properties
Below is a table of hypothetical data for the synthesized polyamide.
| Property | Value |
| Number Average Molecular Weight (Mn) | 32,000 g/mol |
| Weight Average Molecular Weight (Mw) | 61,000 g/mol |
| Polydispersity Index (PDI) | 1.91 |
| Glass Transition Temperature (Tg) | 185 °C |
| 5% Weight Loss Temperature (TGA) | 390 °C |
| Yield | 94% |
Workflow Diagram: Polyamide Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Butyl 4-[(chloroacetyl)amino]benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic acyl substitution reaction where Butyl 4-aminobenzoate is acylated by chloroacetyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This type of reaction is broadly known as the Schotten-Baumann reaction.[1][2]
Q2: Why is a base necessary in this reaction?
The acylation of the amine with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl).[1] This acid can protonate the starting amine, rendering it non-nucleophilic and thus unable to react. This salt formation would significantly lower the yield.[1] An added base, such as pyridine, triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[1][3]
Q3: What are common solvents for this acylation, and does the choice matter?
Common solvents include aprotic organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and tetrahydrofuran (THF).[1][3] The choice of solvent is crucial. Anhydrous conditions are preferred as chloroacetyl chloride can hydrolyze in the presence of water, reducing the amount of acylating agent available and complicating purification.[3] Some modern, greener protocols utilize aqueous buffer systems, which can be effective for certain substrates and offer simplified workup.[1]
Q4: Can the reaction be performed without an organic solvent?
Yes, protocols using an aqueous phosphate buffer have been shown to be effective for the N-acylation of various anilines, offering high yields in short reaction times.[1] This method avoids hazardous organic solvents and can be advantageous as the product often precipitates directly from the reaction mixture, simplifying isolation.[1]
Q5: What are potential side reactions that can lower the yield?
The primary side reactions include:
-
Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reagents or solvent will convert the highly reactive chloroacetyl chloride into chloroacetic acid, which will not acylate the amine under these conditions.[3]
-
Amine Salt Formation: As mentioned in Q2, if the base is not efficient or is used in a substoichiometric amount, the HCl byproduct will form a salt with the starting amine, halting the reaction.[1]
-
Over-acylation: While less common for amides due to the deactivating effect of the first acyl group, it is a theoretical possibility if the reaction conditions are too harsh.
-
Reaction with Solvent: Some solvents may not be inert and could react with the acyl chloride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive (hydrolyzed) chloroacetyl chloride. 2. Starting amine is protonated (inefficient base). 3. Insufficient reaction time or temperature. 4. Water present in the reaction. | 1. Use freshly opened or distilled chloroacetyl chloride. 2. Ensure at least one equivalent of a suitable base (e.g., pyridine, TEA, DBU) is used. Pyridine can offer a cleaner reaction profile.[3] 3. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming if using a stable solvent. 4. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Multiple Spots on TLC / Impure Product | 1. Hydrolysis of the acyl chloride. 2. Unreacted starting material. 3. Side reactions due to excessive heat. | 1. Use anhydrous conditions. The resulting chloroacetic acid can complicate purification. 2. Ensure dropwise addition of chloroacetyl chloride at a low temperature (0-10 °C) to control the exothermic reaction, then allow to warm to room temperature.[3] Use a slight excess (1.1-1.3 equivalents) of the acylating agent.[1][3] 3. Maintain proper temperature control. The reaction is typically exothermic. |
| Difficult Product Isolation / Oily Product | 1. Impurities are preventing crystallization. 2. Incomplete removal of the base or its salt. | 1. Perform a thorough aqueous workup. Wash the organic layer with dilute acid (e.g., 5% HCl) to remove the organic base, followed by a wash with aqueous bicarbonate to remove any acidic impurities, and finally with brine. 2. Ensure complete phase separation during extractions. Dry the organic layer thoroughly (e.g., with anhydrous Na₂SO₄ or MgSO₄) before concentrating. 3. Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water). |
Data Presentation: Yield Comparison Under Various Conditions
The following table summarizes yields for the chloroacetylation of various aniline derivatives under different reaction conditions, providing a baseline for what can be expected for the synthesis of this compound.
| Entry | Amine Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| 1 | Aniline | Phosphate Buffer (0.1 M, pH 7.4), RT | 15 min | 92% | [1] |
| 2 | 4-Methylaniline | Phosphate Buffer (0.1 M, pH 7.4), RT | 15 min | 94% | [1] |
| 3 | 4-Methoxyaniline | Phosphate Buffer (0.1 M, pH 7.4), RT | 15 min | 95% | [1] |
| 4 | 4-Chloroaniline | Phosphate Buffer (0.1 M, pH 7.4), RT | 20 min | 90% | [1] |
| 5 | Aniline | DBU, Anhydrous THF, 0 °C to RT | 3 h | 86% | [1] |
| 6 | Methyl 4-aminobenzoate analog | Pyridine, Anhydrous EtOAc, 0 °C to RT | 1.5 h | 94% | [3] |
Note: Yields are for structurally similar compounds and serve as a reference. Butyl 4-aminobenzoate is expected to have reactivity comparable to these examples.
Experimental Protocols
Protocol 1: Acylation in Organic Solvent with Pyridine Base (Recommended)
This protocol is adapted from a high-yield procedure and is recommended for achieving a clean, high-purity product.[3]
Materials:
-
Butyl 4-aminobenzoate (1.0 eq)
-
Chloroacetyl chloride (1.3 eq)
-
Pyridine (1.5 eq)
-
Ethyl Acetate (Anhydrous)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Saturated Aqueous NaCl (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methyl tert-butyl ether (MTBE) and Heptane for crystallization
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Butyl 4-aminobenzoate (1.0 eq) and pyridine (1.5 eq) in anhydrous ethyl acetate (approx. 10 mL per gram of amine).
-
Reaction: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C. Add chloroacetyl chloride (1.3 eq) dropwise via the dropping funnel over 5-10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 5% aqueous HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in a minimal amount of hot MTBE. Add heptane dropwise until the solution becomes cloudy. Allow to cool to room temperature and then in an ice bath to complete crystallization. Filter the white solid, wash with cold heptane, and dry under vacuum to afford pure this compound.
Protocol 2: Acylation in Aqueous Buffer (Green Chemistry Approach)
This protocol is adapted from a rapid and environmentally friendly method.[1]
Materials:
-
Butyl 4-aminobenzoate (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Cold Water
Procedure:
-
Setup: Dissolve Butyl 4-aminobenzoate (1.0 eq) in 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask with vigorous stirring at room temperature.
-
Reaction: Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.
-
Precipitation: Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes. The product should precipitate as a white solid.
-
Isolation: Collect the product by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold water to remove any residual salts. Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent like ethanol/water.
Visualizations
Caption: Experimental Workflow for Protocol 1.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Technical Support Center: Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the N-acylation of Butyl 4-aminobenzoate with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common side reactions observed during this synthesis?
The most common side reactions include diacylation of the amine, hydrolysis of chloroacetyl chloride, and polymerization or decomposition at elevated temperatures. Careful control of reaction conditions is crucial to minimize these unwanted reactions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material (Butyl 4-aminobenzoate), you can observe the formation of the product and the disappearance of the reactant.
Q4: What are the recommended purification methods for the final product?
The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Hydrolysis of Chloroacetyl Chloride: Presence of water in the reactants or solvent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss during Work-up: Product loss during extraction or purification steps. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. 2. Monitor the reaction by TLC until the starting material is consumed. If needed, slightly increase the reaction temperature or time. 3. Optimize extraction and recrystallization procedures to minimize losses. |
| Presence of a Major Impurity with a Higher Rf on TLC | Diacylation Product: The amino group of Butyl 4-aminobenzoate has reacted with two molecules of chloroacetyl chloride. | Use a strict 1:1 or a slight excess of the amine to the chloroacetyl chloride molar ratio. Add the chloroacetyl chloride dropwise to the solution of the amine to maintain a low concentration of the acylating agent. |
| Formation of a Tarry, Insoluble Material | Polymerization/Decomposition: The reaction temperature is too high, leading to the decomposition of the reactant or product, or polymerization initiated by the reactive chloroacetyl group.[1] | Maintain a low reaction temperature, typically between 0-25 °C. Add the chloroacetyl chloride slowly to control the exothermic nature of the reaction. |
| Product is Difficult to Crystallize | Presence of Oily Impurities: Unreacted starting materials or side products are preventing crystallization. | Attempt to purify a small sample by column chromatography to obtain a pure seed crystal. Try different recrystallization solvents or solvent mixtures. |
| Broad or Multiple Spots on TLC of Purified Product | Incomplete Purification: Residual starting material or side products remain. | Re-purify the product by recrystallization, potentially using a different solvent system. If impurities persist, use column chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Butyl 4-aminobenzoate in an anhydrous solvent.
-
Addition of Base: Add the base to the solution and cool the mixture in an ice bath to 0-5 °C.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the stirred mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Butyl 4-[(chloroacetyl)amino]benzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Butyl 4-[(chloroacetyl)amino]benzoate.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering step-by-step solutions to achieve high purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during recrystallization due to high solubility in the chosen solvent. - Incomplete precipitation. - Adsorption of the product onto silica gel during column chromatography. | - Recrystallization: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). - Precipitation: Cool the recrystallization mixture slowly and then chill in an ice bath to maximize crystal formation. - Column Chromatography: Use a less polar eluent system to minimize streaking and ensure complete elution of the product. Deactivate the silica gel with a small amount of a polar solvent or triethylamine if the compound is basic. |
| Persistent Impurities in NMR/LC-MS | - Unreacted Butyl 4-aminobenzoate: Incomplete reaction. - Diacylated Product: Reaction of the secondary amide with another molecule of chloroacetyl chloride. - Hydrolyzed Product (Butyl 4-[(hydroxyacetyl)amino]benzoate): Presence of water during reaction or workup. | - Removal of Unreacted Starting Material: Utilize column chromatography with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to elute the less polar starting material first. - Removal of Diacylated Product: Recrystallization is often effective as the diacylated product may have different solubility characteristics. Alternatively, careful column chromatography can separate the products based on polarity. - Preventing Hydrolysis: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If hydrolysis occurs, purification can be attempted via column chromatography, as the hydrolyzed product will be more polar. |
| Oily Product Instead of Crystals | - Presence of impurities preventing crystallization. - The compound may have a low melting point or exist as a liquid at room temperature. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. - Purification: If the product is an oil, column chromatography is the preferred method of purification. - Solvent Choice: Ensure the chosen recrystallization solvent is appropriate. An unsuitable solvent can lead to oiling out. |
| Product Degradation During Purification | - Hydrolysis of the chloroacetyl group: Exposure to water, especially under basic or acidic conditions. - Hydrolysis of the ester group: Strong acidic or basic conditions. | - Neutral Conditions: Maintain neutral pH during extraction and chromatography. Use a buffered aqueous solution if necessary. - Avoid High Temperatures: Minimize the time the compound is heated during recrystallization to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities include:
-
Unreacted Butyl 4-aminobenzoate: The starting material for the chloroacetylation reaction.
-
Diacylated by-product: Formed by the reaction of the product with a second molecule of chloroacetyl chloride.
-
Butyl 4-[(hydroxyacetyl)amino]benzoate: Resulting from the hydrolysis of the chloroacetyl group.
-
Residual solvents: From the reaction or purification steps.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and selection of a suitable solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product and any impurities.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is susceptible to hydrolysis, so it should be kept in a tightly sealed container under an inert atmosphere if possible.
Q4: Can I use an aqueous workup to purify the crude product?
A4: An aqueous workup can be used, but it should be performed with care. Use a saturated sodium bicarbonate solution to neutralize any excess acid from the reaction, followed by a brine wash. Perform the extractions quickly and at a low temperature to minimize the risk of hydrolysis of the chloroacetyl group.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent.
-
Packing the Column: Pour the slurry into a glass column and allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Can result in significant product loss if the compound is highly soluble. May not remove impurities with similar solubility. |
| Column Chromatography | >99% | 70-90% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and is more expensive. |
| Acid-Base Extraction | Not a primary purification method | N/A | Can remove acidic or basic impurities. | The product itself can be hydrolyzed under acidic or basic conditions. |
Visualizations
Technical Support Center: Optimizing Reaction Conditions for Butyl 4-[(chloroacetyl)amino]benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of Butyl 4-aminobenzoate with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of Butyl 4-aminobenzoate attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid (HCl). A base is typically required to neutralize the HCl byproduct.[1][2]
Q2: Why is a base necessary in this reaction?
A2: A base, often referred to as an acid scavenger, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the amino group of the starting material, Butyl 4-aminobenzoate, rendering it non-nucleophilic and halting the reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A common eluent system for similar reactions is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[2]
Q4: What are the primary considerations for choosing a solvent?
A4: The solvent should be inert to the reactants and capable of dissolving the starting materials. Anhydrous solvents are preferred to prevent hydrolysis of the chloroacetyl chloride. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used solvents for this type of reaction.[2][3]
Q5: How can the final product be purified?
A5: If the product precipitates from the reaction mixture upon completion, it can be isolated by filtration and washed with a suitable solvent like cold water or a non-polar organic solvent to remove impurities.[2] If the product is soluble, an extractive work-up followed by recrystallization or column chromatography is typically employed for purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure a slight excess of chloroacetyl chloride is used. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. |
| Starting amine is protonated. | Verify that a sufficient amount of a suitable base (e.g., DBU, triethylamine, or pyridine) is used to neutralize the HCl byproduct. The base should be non-nucleophilic to avoid side reactions.[1] | |
| Hydrolysis of chloroacetyl chloride. | Use an anhydrous solvent and ensure all glassware is thoroughly dried before use. | |
| Presence of Multiple Spots on TLC | Formation of side products. | Over-acylation can sometimes occur. Control the reaction temperature by adding chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C).[2] |
| Impurities in starting materials. | Ensure the purity of Butyl 4-aminobenzoate and chloroacetyl chloride before starting the reaction. | |
| Product is Difficult to Purify | Co-precipitation of byproducts. | Optimize the washing steps after filtration. If using an extractive work-up, ensure complete separation of the organic and aqueous layers. |
| Oily product instead of solid. | The product may require purification by column chromatography. If an oil is obtained after solvent removal, try triturating with a non-polar solvent like hexane to induce crystallization. |
Data Presentation
Effect of Base and Solvent on Yield
The following table summarizes the expected impact of different bases and solvents on the reaction yield for the synthesis of N-aryl acetamides, which can be extrapolated for the synthesis of this compound.
| Entry | Base (equivalents) | Solvent | Reaction Time (hours) | Typical Yield (%) | Reference |
| 1 | DBU (0.2) | THF | 3 - 6 | 75 - 95 | [2] |
| 2 | Triethylamine (TEA) | THF | >10 | Low | |
| 3 | DABCO | THF | >10 | Low | |
| 4 | Pyridine (1.0) | DCM | Not Available | High | |
| 5 | Propylene Oxide (2.0) | Phosphate Buffer | ~0.3 | High |
Note: This data is representative of N-acylation reactions of aromatic amines and should be used as a guideline for optimizing the synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve Butyl 4-aminobenzoate (e.g., 6 mmol) in anhydrous THF (e.g., 15 mL).
-
Add the base (e.g., DBU, 1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (e.g., 6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated product by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
References
"troubleshooting guide for Butyl 4-[(chloroacetyl)amino]benzoate experiments"
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with Butyl 4-[(chloroacetyl)amino]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (C13H16ClNO3) is a chemical compound that is typically synthesized from Butyl 4-aminobenzoate.[1][2] It serves as a versatile intermediate in organic synthesis. Its structure includes a chloroacetyl group, which is a reactive site for nucleophilic substitution, and a butyl ester, which can be hydrolyzed.
Q2: What are the primary starting materials for the synthesis of this compound?
The synthesis of this compound typically begins with Butyl 4-aminobenzoate (also known as Butamben) and Chloroacetyl chloride.[3][4]
Q3: What are the main safety precautions to consider when working with the reagents for this synthesis?
Chloroacetyl chloride is highly reactive and corrosive. It reacts with water and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Butyl 4-aminobenzoate may cause skin and eye irritation.[5]
Q4: How should I store this compound and its precursors?
Butyl 4-aminobenzoate should be stored in a cool, dry place, away from light and air, as it may be sensitive to these conditions.[3] Chloroacetyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard N-acylation reactions.
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et3N) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Butyl 4-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir.
-
Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add Chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and generates HCl gas.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Chloroacetyl Chloride: The reagent may have hydrolyzed due to exposure to moisture. 2. Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. 3. Loss of Product During Workup: The product may have been lost during the aqueous extraction steps. | 1. Use fresh, high-purity Chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. If needed, the reaction can be gently heated. 3. Ensure the pH of the aqueous layers is appropriate during extraction to prevent hydrolysis of the ester or amide. |
| Presence of Starting Material (Butyl 4-aminobenzoate) in the Final Product | 1. Insufficient Chloroacetyl Chloride: Not enough acylating agent was used to react with all the starting amine. 2. Poor Reactivity: The reaction conditions were not optimal for complete conversion. | 1. Use a slight excess (1.1-1.2 equivalents) of Chloroacetyl chloride. 2. Ensure efficient stirring and consider using a more polar aprotic solvent if solubility is an issue. |
| Formation of a White Precipitate (Triethylamine Hydrochloride) | This is a normal byproduct of the reaction. | The precipitate will be removed during the aqueous workup. |
| Product is an Oil Instead of a Solid | The product may be impure. | Purify the product using column chromatography. If the product is known to be a solid, try trituration with a non-polar solvent like hexane to induce crystallization. |
| Hydrolysis of the Ester Group | Exposure to strong acidic or basic conditions during workup. | Use mild acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO3) solutions for washing and minimize contact time. |
Data Presentation
Table 1: Physical Properties of Butyl 4-aminobenzoate
| Property | Value |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol [3] |
| Melting Point | 57-59 °C[4] |
| Boiling Point | 174 °C at 8 mmHg[4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and dilute acids.[3] |
Table 2: Representative Spectroscopic Data for a Successful Synthesis
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | * ~8.0-7.5 ppm: Aromatic protons (multiplets, 4H) * ~4.3 ppm: -OCH₂- protons (triplet, 2H) * ~4.2 ppm: -COCH₂Cl protons (singlet, 2H) * ~1.7 ppm: -OCH₂CH₂ - protons (multiplet, 2H) * ~1.4 ppm: -CH₂CH₂ CH₃ protons (multiplet, 2H) * ~0.9 ppm: -CH₃ protons (triplet, 3H) |
| IR (KBr) | * ~3300 cm⁻¹: N-H stretch * ~1700 cm⁻¹: C=O stretch (ester) * ~1680 cm⁻¹: C=O stretch (amide) * ~1600, 1500 cm⁻¹: Aromatic C=C stretches * ~770 cm⁻¹: C-Cl stretch |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Degradation Pathways of Butyl 4-[(chloroacetyl)amino]benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of Butyl 4-[(chloroacetyl)amino]benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present in the molecule (ester, amide, and chloroacetyl group), the primary degradation pathways are expected to be hydrolysis and nucleophilic substitution. Under oxidative and photolytic stress, degradation of the aromatic ring and N-dealkylation may also occur.
Q2: What are the expected major degradation products?
A2: The primary degradation products anticipated from the hydrolysis of the ester and amide linkages are 4-[(chloroacetyl)amino]benzoic acid, Butyl 4-aminobenzoate, and 4-aminobenzoic acid. Hydrolysis of the chloroacetyl group would lead to the formation of a hydroxyacetyl derivative.
Q3: Are there any regulatory guidelines for conducting forced degradation studies?
A3: Yes, forced degradation studies are a regulatory requirement to demonstrate the stability-indicating nature of analytical methods. Guidelines from the International Council for Harmonisation (ICH), specifically Q1A(R2) for stability testing and Q2(R1) for validation of analytical procedures, provide a framework for these studies.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound degradation studies, particularly focusing on High-Performance Liquid Chromatography (HPLC) analysis.
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a new or different column. |
| Baseline drift or noise | - Mobile phase not properly degassed. - Contaminated mobile phase or column. - Detector lamp aging. | - Degas the mobile phase using sonication or vacuum. - Use high-purity solvents and flush the column. - Replace the detector lamp if necessary. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Inconsistent column temperature. - Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a steady flow rate. |
| Ghost peaks | - Carryover from previous injections. - Contamination in the sample or mobile phase. | - Implement a needle wash step in the autosampler sequence. - Use clean vials and high-purity solvents. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating capability of analytical methods.[1][2] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.[2]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours | To investigate the effect of heat on stability. |
| Photolytic Degradation | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To assess the impact of light on stability. |
Sample Preparation for HPLC Analysis
-
Stressed Samples: After the specified stress period, cool the sample to room temperature.
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic solution with an equivalent amount of 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Dilution: Dilute the neutralized or stressed sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
Proposed Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under hydrolytic conditions.
Experimental Workflow
The diagram below outlines a typical workflow for conducting and analyzing forced degradation studies.
References
Technical Support Center: Purification of Butyl 4-[(chloroacetyl)amino]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl 4-[(chloroacetyl)amino]benzoate. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the N-chloroacetylation of Butyl 4-aminobenzoate. Common impurities may include:
-
Unreacted Starting Material: Butyl 4-aminobenzoate.
-
Di-acylated Product: Formation of a di-chloroacetylated derivative, although less common for secondary amines.
-
Hydrolysis Product: Butyl 4-(hydroxyacetyl)aminobenzoate, if water is present during the reaction or work-up.
-
Polymerization Products: High temperatures can sometimes lead to the formation of polymeric byproducts.
-
Residual Solvents and Reagents: Such as the solvent used for the reaction and any base (e.g., triethylamine, pyridine) used as an HCl scavenger.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification techniques for compounds of this type are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: To accurately determine the purity of your final product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating the target compound from closely related impurities.
-
Gas Chromatography (GC): GC can be used to analyze for volatile impurities and, with derivatization, the main compound itself.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the success of a purification step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and identify unknown impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during recrystallization. | - Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution slowly to allow for maximum crystal formation.- Cool the filtrate in an ice bath to recover more product. |
| Product loss during column chromatography. | - Choose a solvent system with appropriate polarity to ensure the product elutes effectively without excessive band broadening.- Avoid overloading the column. | |
| Product is an Oil or Gummy Solid Instead of Crystalline Powder | Presence of impurities. | - The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Further purification by column chromatography may be necessary. |
| Inappropriate recrystallization solvent. | - Experiment with different solvent systems. A mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can often induce crystallization. | |
| Presence of Starting Material (Butyl 4-aminobenzoate) in Final Product | Incomplete reaction. | - Increase the reaction time or use a slight excess of chloroacetyl chloride. |
| Ineffective purification. | - Recrystallization may not be sufficient to remove large amounts of starting material. Column chromatography is recommended in this case. | |
| Discolored (e.g., yellow or brown) Product | Formation of colored byproducts due to high reaction temperature. | - The chloroacetylation reaction can be exothermic. Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the formation of colored impurities. |
| Air oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Residual acidic impurities. | - Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining HCl. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Observed Crystal Morphology | Typical Recovery Yield (%) | Purity Improvement (Example) |
| Ethanol | Fine white needles | 75-85 | From 90% to >98% |
| Isopropanol | White platelets | 70-80 | From 90% to >97% |
| Ethyl Acetate/Hexane | White powder | 80-90 | From 90% to >99% |
| Acetone | Small white crystals | 65-75 | From 90% to >96% |
Note: The data presented in this table are typical examples for amide compounds and may need to be optimized for this compound.
Table 2: Example HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Crude Product | 3.5 | 5.2 | Butyl 4-aminobenzoate |
| 5.8 | 92.1 | This compound | |
| 7.2 | 2.7 | Unknown Impurity | |
| Purified Product | 5.8 | 99.8 | This compound |
| - | <0.2 | Other |
Note: This is an illustrative example. Actual retention times and peak areas will depend on the specific HPLC method used.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point and add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
"stability issues of Butyl 4-[(chloroacetyl)amino]benzoate in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butyl 4-[(chloroacetyl)amino]benzoate in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that due to limited direct stability studies on this compound, some information provided is based on the chemical properties of structurally related compounds and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound contains three functional groups susceptible to degradation in solution: an ester, an amide, and a chloroacetyl group. The primary stability concerns are:
-
Hydrolysis of the ester linkage: This is a common degradation pathway for benzoate esters, especially under acidic or basic conditions, leading to the formation of 4-[(chloroacetyl)amino]benzoic acid and butanol.
-
Hydrolysis of the amide linkage: While generally more stable than esters, the amide bond can also hydrolyze under strong acidic or basic conditions, yielding butyl 4-aminobenzoate and chloroacetic acid.
-
Reaction of the chloroacetyl group: The chloroacetyl group is a reactive electrophile and is susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophiles present in the solution (e.g., buffer components), forming a hydroxyacetyl or other substituted derivatives.
Q2: What are the expected degradation products of this compound?
A2: Based on the reactive functional groups, the following are the primary expected degradation products in aqueous solutions:
-
From Ester Hydrolysis: 4-[(chloroacetyl)amino]benzoic acid and Butan-1-ol.
-
From Amide Hydrolysis: Butyl 4-aminobenzoate and Chloroacetic acid.
-
From Chloroacetyl Group Hydrolysis: Butyl 4-[(hydroxyacetyl)amino]benzoate.
Further degradation of these primary products is also possible.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution is influenced by several factors:
-
pH: Both acidic and basic conditions are expected to accelerate the hydrolysis of the ester and amide bonds. The chloroacetyl group is also more susceptible to hydrolysis at higher pH due to the increased concentration of the hydroxide nucleophile.
-
Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions.
-
Solvent: The type of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. The use of aprotic solvents may improve stability, but solubility can be a limiting factor.
-
Light: Compounds with aromatic rings, like this one, may be susceptible to photodegradation. It is advisable to protect solutions from light.
-
Presence of Nucleophiles: Buffer components or other excipients with nucleophilic groups (e.g., amines, thiols) can react with the electrophilic chloroacetyl group.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be:
-
Prepared fresh whenever possible.
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light.
-
Prepared in a buffer system with a pH near neutral (around 6-7), if aqueous solutions are necessary, and checked for compatibility.
-
Prepared in aprotic solvents if the experimental design allows.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results over time. | Degradation of this compound in the experimental solution. | 1. Verify Solution Age and Storage: Use freshly prepared solutions for critical experiments. If solutions must be stored, validate their stability under the storage conditions. 2. Analyze for Degradants: Use an appropriate analytical method, such as HPLC, to check for the presence of expected degradation products. 3. Optimize Solution Conditions: If degradation is confirmed, consider adjusting the pH, solvent, or storage temperature. Protect the solution from light. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) of the solution. | Formation of degradation products. | 1. Identify Degradation Products: Attempt to identify the new peaks by comparing their retention times with standards of potential degradants or by using mass spectrometry (MS). 2. Investigate the Cause: Correlate the appearance of specific degradants with the solution's storage conditions (pH, temperature, light exposure) to understand the degradation pathway. 3. Mitigate Degradation: Based on the identified degradation pathway, implement strategies to minimize the formation of these products (e.g., use a different buffer, work at a lower temperature). |
| Low solubility or precipitation of the compound in aqueous solutions. | This compound has low aqueous solubility, similar to its parent compound, Butyl 4-aminobenzoate. | 1. Use Co-solvents: Consider using a water-miscible organic co-solvent (e.g., ethanol, DMSO, acetonitrile) to increase solubility. Ensure the co-solvent is compatible with your experimental system. 2. Adjust pH: The solubility of the compound may be pH-dependent. Investigate a pH range where the compound is sufficiently soluble and stable. 3. Prepare a Suspension: If solubility remains an issue, and the application allows, a well-characterized suspension can be prepared. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol provides a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier for pH control and peak shape improvement).
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine this by UV-Vis spectroscopy, likely around 280-310 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample solution with the initial mobile phase to a suitable concentration.
-
Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
Visualizations
Predicted Degradation Pathways
"how to increase the reactivity of Butyl 4-[(chloroacetyl)amino]benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Butyl 4-[(chloroacetyl)amino]benzoate. The focus is on strategies to enhance the reactivity of this compound in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is slow or not proceeding to completion. What are the common causes?
A1: Slow or incomplete reactions are often due to one or more of the following factors:
-
Low intrinsic reactivity of the chloro-group: The chloroacetyl group is a moderately good electrophile, but its reactivity can be insufficient for reactions with weak nucleophiles.
-
Poor solvent choice: The solvent plays a crucial role in stabilizing intermediates and solvating ions. An inappropriate solvent can significantly hinder the reaction rate.
-
Low nucleophilicity of the reacting partner: The strength of the nucleophile is a key determinant of the reaction rate.
-
Inadequate reaction temperature: Like most chemical reactions, the rate of nucleophilic substitution on this compound is temperature-dependent.
-
Phase-solubility issues: If the nucleophile and the substrate are not in the same phase, the reaction will be slow or may not occur at all.
Q2: How can I increase the electrophilicity of the carbonyl carbon in the chloroacetyl group?
A2: The electrophilicity of the carbonyl carbon is primarily dictated by the inductive effect of the alpha-chlorine atom. While this cannot be easily modified without changing the molecule itself, converting the chloride to a better leaving group, such as an iodide or bromide via the Finkelstein reaction, will make the carbon atom more susceptible to nucleophilic attack.
Q3: Are there any specific catalysts that can accelerate the reaction?
A3: Yes, several types of catalysts can be employed:
-
Phase-Transfer Catalysts (PTCs): These are particularly useful when the nucleophile is a salt (e.g., NaN3, KCN) that is insoluble in the organic solvent in which the this compound is dissolved. PTCs, such as quaternary ammonium salts or crown ethers, help transport the nucleophilic anion into the organic phase.
-
Halide Catalysis (Finkelstein Reaction): The in-situ generation of a more reactive iodo- or bromo- intermediate by adding a catalytic amount of an iodide or bromide salt can significantly accelerate the reaction.
Q4: What is the Finkelstein reaction, and how can it be applied here?
A4: The Finkelstein reaction is a halide exchange reaction. In this context, you can convert the less reactive chloro-compound into a more reactive iodo- or bromo-analogue by treating it with an excess of sodium iodide or sodium bromide in a solvent like acetone. The newly formed sodium chloride is insoluble in acetone and precipitates, driving the reaction forward. The resulting iodoacetyl or bromoacetyl derivative is much more reactive towards nucleophiles.
Troubleshooting Guides
Problem: Low Yield of Nucleophilic Substitution Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reactivity | Convert the chloro-group to a better leaving group (iodo or bromo) using the Finkelstein reaction. | The iodo- or bromo-analogue will react much faster with the nucleophile, leading to a higher yield. |
| Poor Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating cations, leaving the nucleophilic anion more reactive. | Increased reaction rate and potentially higher yield. |
| Phase Incompatibility | If using a solid or aqueous nucleophile with the substrate in an organic solvent, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide). | The PTC will facilitate the transfer of the nucleophile into the organic phase, increasing the reaction rate and yield. |
| Weak Nucleophile | If possible, increase the nucleophilicity of the reacting partner. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form using a non-nucleophilic base. | A stronger nucleophile will react more readily, improving the yield. |
Experimental Protocols
Protocol 1: Finkelstein Reaction for Halide Exchange
This protocol describes the conversion of this compound to its more reactive iodo-analogue.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add sodium iodide (1.5 to 3 equivalents).
-
Stir the mixture at room temperature or gently reflux (the temperature of refluxing acetone is approximately 56°C). The reaction can be monitored by TLC.
-
A white precipitate of sodium chloride will form as the reaction proceeds.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter off the precipitated sodium chloride.
-
The resulting acetone solution contains Butyl 4-[(iodoacetyl)amino]benzoate and can often be used directly in the subsequent nucleophilic substitution step without isolation.
Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol outlines a general procedure for a nucleophilic substitution reaction using a phase-transfer catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
A two-phase solvent system (e.g., dichloromethane/water or toluene/water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in the organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
In a separate vessel, dissolve the nucleophilic salt in water.
-
Combine the organic and aqueous solutions in the reaction flask.
-
Add the phase-transfer catalyst (typically 5-10 mol%).
-
Stir the two-phase mixture vigorously at the desired reaction temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for increasing the reactivity of this compound.
Caption: Mechanism of Phase-Transfer Catalysis for nucleophilic substitution.
"minimizing byproduct formation with Butyl 4-[(chloroacetyl)amino]benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the chloroacetylation of Butyl 4-aminobenzoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure dropwise addition of chloroacetyl chloride to a stirring solution of Butyl 4-aminobenzoate. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of the starting material or product. | - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of significant byproducts. | - Optimize reaction conditions (see byproduct-specific troubleshooting below). | |
| Presence of Unreacted Starting Material (Butyl 4-aminobenzoate) | Insufficient chloroacetyl chloride. | - Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. |
| Short reaction time. | - Increase the reaction time and monitor for the disappearance of the starting material spot on TLC. | |
| Formation of a Di-acylated Byproduct | Reaction run in the absence of a base or with an inappropriate base. | - Use a suitable base to neutralize the HCl byproduct. Triethylamine (TEA) is a common choice.[1] - A biphasic system with an aqueous base solution (e.g., sodium bicarbonate) can also be effective. |
| Formation of an O-chloroacetylated Byproduct (on the ester) | This is less likely under standard N-acylation conditions but could be promoted by certain catalysts or harsh conditions. | - Maintain a moderate reaction temperature (e.g., 0 °C to room temperature). - Avoid strongly acidic or basic conditions that could promote ester cleavage and subsequent side reactions. |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a different solvent or solvent system. Ethanol is a good starting point for structurally similar compounds.[2] |
| Reaction mixture turns dark or forms resinous material | Oxidation of the aromatic amine. | - Run the reaction at a lower temperature. - Degas the solvent to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are unreacted Butyl 4-aminobenzoate, the di-chloroacetylated product, and potentially hydrolysis products if water is present. The primary byproduct of the desired reaction is hydrochloric acid (HCl), which should be neutralized.[1][3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Q3: What is the role of a base in this reaction?
A3: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3] Without a base, the HCl can protonate the amino group of the starting material, rendering it unreactive and leading to low yields. The accumulation of acid can also promote side reactions.
Q4: What are the recommended reaction conditions to maximize the yield and purity of this compound?
A4: For a high-yield, clean reaction, consider the following conditions based on general protocols for N-chloroacetylation of anilines:[1]
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). An environmentally friendly option is to use an aqueous phosphate buffer.[1]
-
Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Reagent Addition: Add the chloroacetyl chloride dropwise to a stirred solution of Butyl 4-aminobenzoate and a base.
-
Base: Use 1.1-1.2 equivalents of a tertiary amine base like triethylamine.
Q5: How can I purify the final product?
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for the N-acylation of anilines in an organic solvent.[1]
Materials:
-
Butyl 4-aminobenzoate
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Butyl 4-aminobenzoate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential byproduct formation pathways.
References
Validation & Comparative
Comparative Guide to the Characterization and Validation of Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesized compound, Butyl 4-[(chloroacetyl)amino]benzoate, with relevant alternatives. It includes detailed experimental protocols for its synthesis and characterization, alongside a comparative analysis of key chemical and physical properties.
I. Introduction
This compound is an aromatic compound with potential applications in pharmaceutical synthesis and drug development. Its structure, featuring a reactive chloroacetyl group, makes it a valuable intermediate for the synthesis of various biologically active molecules, including local anesthetics. This guide outlines the synthesis, characterization, and validation of this compound and compares it with established local anesthetics, Lidocaine and Procaine, to provide a context for its potential utility and performance.
II. Synthesis of this compound
The synthesis of this compound is a two-step process, starting from the commercially available Butyl 4-aminobenzoate. The workflow involves the N-acetylation of the primary amine group using chloroacetyl chloride.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Butyl 4-aminobenzoate in glacial acetic acid in a round-bottom flask.
-
Acylation: Cool the solution in an ice bath. Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled to prevent side reactions.[1][2]
-
Reaction Monitoring: After the addition is complete, warm the mixture to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining acetic acid and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.
III. Characterization and Validation
The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), NH proton (singlet, ~8.2 ppm), CH₂ of chloroacetyl group (singlet, ~4.2 ppm), Butyl ester protons (triplet for OCH₂, multiplets for other CH₂ groups, and a triplet for the terminal CH₃).[3] |
| IR | N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1670 cm⁻¹), C=O stretch of the ester (~1715 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and aromatic C-H and C=C stretches.[4][5] |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₆ClNO₃, M.W. = 269.72 g/mol ). Fragmentation patterns would likely show the loss of the butyl group and the chloroacetyl group. |
| HPLC | A single major peak indicating the purity of the compound. The retention time would depend on the specific column and mobile phase used but is expected to be in the range of common aromatic esters. |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film to identify the key functional groups.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the synthesized compound by HPLC using a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., a mixture of acetonitrile and water).
IV. Comparison with Alternatives
This compound can be considered as a precursor or analog to local anesthetics. Below is a comparison with two widely used local anesthetics, Lidocaine and Procaine.
Performance and Property Comparison:
| Property | This compound (Predicted) | Lidocaine | Procaine |
| Chemical Class | Chloroacetylated Aminobenzoate Ester | Amide | Ester |
| Molecular Weight ( g/mol ) | 269.72 | 234.34 | 236.31 |
| Synthesis Complexity | Relatively straightforward two-step synthesis. | Multi-step synthesis involving reduction and amidation.[6][7][8][9][10] | Synthesized from benzocaine or via oxidation of 4-nitrotoluene.[11][12][13][14] |
| Reactivity | The chloroacetyl group is a reactive site for nucleophilic substitution, making it a versatile intermediate. | The amide linkage is generally more stable than an ester linkage. | The ester linkage is susceptible to hydrolysis. |
| Potential Application | Intermediate in the synthesis of more complex molecules, potential for biological activity screening. | Widely used as a local anesthetic. | Used as a local anesthetic, though less common now due to alternatives.[14] |
V. Conclusion
This compound is a readily synthesizable compound with potential as a versatile intermediate in medicinal chemistry. Its characterization can be achieved through standard spectroscopic methods. When compared to established local anesthetics like Lidocaine and Procaine, it shares structural motifs but is primarily distinguished by its reactive chloroacetyl group. Further research is warranted to explore the biological activities of derivatives synthesized from this compound and to fully validate its performance in various applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-Chloroacetyl-3-aminophenylacetic acid | 1221792-51-3 | Benchchem [benchchem.com]
- 3. Butyl 4-aminobenzoate(94-25-7) 1H NMR spectrum [chemicalbook.com]
- 4. Butyl 4-aminobenzoate(94-25-7) IR Spectrum [chemicalbook.com]
- 5. Butyl benzoate(136-60-7) IR Spectrum [chemicalbook.com]
- 6. cerritos.edu [cerritos.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 11. Procaine - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
A Comparative Guide to Butyl 4-[(chloroacetyl)amino]benzoate and Other Acylating Agents
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that governs reaction efficiency, selectivity, and the ultimate properties of the target molecule. This guide provides a comprehensive comparison of Butyl 4-[(chloroacetyl)amino]benzoate with other commonly employed acylating agents, offering insights into their relative performance based on available experimental data and established principles of chemical reactivity.
Comparison of Structural and Electronic Properties
The reactivity of an acylating agent is fundamentally dictated by the electrophilicity of its carbonyl carbon and the nature of its leaving group. The table below compares the structural and electronic features of this compound with other representative acylating agents.
| Acylating Agent | Chemical Structure | Molecular Weight ( g/mol ) | Electrophilicity of Carbonyl Carbon | Leaving Group Stability |
| This compound |
| 271.72 | Moderate to High | Good (Chloride ion) |
| Acetyl Chloride | 78.50 | High | Excellent (Chloride ion) | |
| Acetic Anhydride | 102.09 | Moderate | Good (Acetate ion) | |
| Benzoyl Chloride | 140.57 | High | Excellent (Chloride ion) |
The chloroacetyl group in this compound is expected to enhance the electrophilicity of the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. This effect is somewhat modulated by the electron-donating resonance of the adjacent nitrogen atom.
Reactivity Profile
While direct comparative experimental data for this compound is limited, its reactivity can be inferred from studies comparing acetyl chloride and chloroacetyl chloride. The presence of the α-chloro substituent significantly influences the reaction mechanism and rate.
In a comparative study of the acetylation of alcohols and phenols, acetyl chloride was found to be a more reactive acetylating agent than acetic anhydride, generally providing higher yields in shorter reaction times.[1] For instance, in the zinc chloride-catalyzed acetylation of benzyl alcohol, acetyl chloride afforded a 95% yield in just 15 minutes, whereas acetic anhydride required 90 minutes to achieve a 92% yield.[1]
The reactivity of acyl chlorides is generally higher than that of acid anhydrides.[2][3] This is attributed to the better leaving group ability of the chloride ion compared to the carboxylate ion.[3]
The following table summarizes the comparative performance of acetyl chloride and acetic anhydride in the acetylation of various substrates.
| Substrate | Acylating Agent | Time (min) | Yield (%) |
| Benzyl alcohol | Acetyl Chloride | 15 | 95 |
| Acetic Anhydride | 90 | 92 | |
| Cyclohexanol | Acetyl Chloride | 20 | 93 |
| Acetic Anhydride | 120 | 88 | |
| tert-Butanol | Acetyl Chloride | 30 | 90 |
| Acetic Anhydride | 180 | 85 | |
| Phenol | Acetyl Chloride | 10 | 96 |
| Acetic Anhydride | 60 | 94 |
Data sourced from a comparative study using zinc chloride as a catalyst under solvent-free conditions at room temperature.[1]
Experimental Protocols
The following are general protocols for the acylation of a representative alcohol (benzyl alcohol) and a representative amine (aniline). These can be adapted for comparing the efficacy of different acylating agents.
General Procedure for the Acylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
Acylating agent (e.g., Acetyl chloride, Acetic anhydride, or this compound)
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
-
Base (e.g., Pyridine, Triethylamine)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) and a base (1.2 eq.) in an anhydrous solvent.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.[4]
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure ester.[4]
General Procedure for the Acylation of Aniline
Materials:
-
Aniline
-
Acylating agent (e.g., Acetyl chloride or this compound)
-
Base (e.g., Pyridine or NaOH solution)
-
Solvent (e.g., Dichloromethane or water)
Procedure:
-
Dissolve aniline (1.0 eq.) in the chosen solvent in a flask.
-
Add the base to the solution. For reactions with acyl chlorides, a base is necessary to neutralize the HCl byproduct.[5][6]
-
Slowly add the acylating agent (1.0-1.1 eq.) to the mixture while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
If the product precipitates, it can be collected by filtration and washed with cold water.[7][8]
-
If the product is soluble, it can be extracted with an organic solvent, followed by washing, drying, and solvent evaporation.
-
The crude product can be purified by recrystallization.[8]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a general acylation mechanism and a typical experimental workflow for comparing acylating agents.
General mechanism of nucleophilic acyl substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. pediaa.com [pediaa.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the NMR Spectral Analysis of Butyl 4-[(chloroacetyl)amino]benzoate and Related Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for Butyl 4-[(chloroacetyl)amino]benzoate and its precursor, Butyl 4-aminobenzoate, alongside the structurally related local anesthetics, Benzocaine and Procaine. Due to the limited availability of direct experimental spectra for this compound, this guide presents a predictive analysis based on established NMR principles and data from analogous compounds.
Introduction to NMR Analysis in Drug Development
NMR spectroscopy is a cornerstone analytical technique in drug discovery and development. It provides invaluable information regarding the chemical structure, purity, and conformational dynamics of small molecules. For pharmaceutical ingredients like this compound, a thorough understanding of its NMR spectrum is crucial for identity confirmation, quality control, and stability studies.
Predicted and Experimental NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for Butyl 4-aminobenzoate, Benzocaine, and Procaine. A predicted NMR data set for this compound is also provided, based on the known spectral data of its precursor and the anticipated electronic effects of the N-chloroacetyl group.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Butyl/Ethyl/Aminoethyl Chain Protons (ppm) | Other Protons (ppm) | Solvent |
| Butyl 4-aminobenzoate | 7.85 (d, 2H), 6.62 (d, 2H) | 4.22 (t, 2H, -OCH₂-), 1.69 (m, 2H, -OCH₂CH ₂-), 1.43 (m, 2H, -CH₂CH ₂CH₃), 0.95 (t, 3H, -CH₃) | 4.10 (br s, 2H, -NH₂) | CDCl₃ |
| This compound (Predicted) | ~8.0-8.2 (d, 2H), ~7.6-7.8 (d, 2H) | 4.25 (t, 2H, -OCH₂-), 1.72 (m, 2H, -OCH₂CH ₂-), 1.45 (m, 2H, -CH₂CH ₂CH₃), 0.97 (t, 3H, -CH₃) | ~8.5-9.0 (s, 1H, -NH-), ~4.2 (s, 2H, -COCH₂Cl) | CDCl₃ |
| Benzocaine | 7.88 (d, 2H), 6.65 (d, 2H) | 4.34 (q, 2H, -OCH₂-), 1.37 (t, 3H, -CH₃) | 4.08 (br s, 2H, -NH₂) | CDCl₃ |
| Procaine | 7.87 (d, 2H), 6.63 (d, 2H) | 4.35 (t, 2H, -OCH₂-), 2.90 (t, 2H, -NCH₂-), 2.65 (q, 4H, -N(CH₂CH₃)₂), 1.08 (t, 6H, -N(CH₂CH₃)₂) | 4.15 (br s, 2H, -NH₂) | D₂O |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Butyl/Ethyl/Aminoethyl Chain Carbons (ppm) | Other Carbons (ppm) | Solvent |
| Butyl 4-aminobenzoate | 166.8 (C=O), 151.0 (C-NH₂), 131.5 (CH), 119.7 (C-CO), 113.7 (CH) | 64.2 (-OCH₂-), 30.8 (-OCH₂C H₂-), 19.3 (-CH₂C H₂CH₃), 13.8 (-CH₃) | - | CDCl₃ |
| This compound (Predicted) | ~167 (C=O, ester), ~165 (C=O, amide), ~145 (C-NH), ~131 (CH), ~125 (C-CO), ~118 (CH) | 64.5 (-OCH₂-), 30.8 (-OCH₂C H₂-), 19.3 (-CH₂C H₂CH₃), 13.8 (-CH₃) | ~42 (-COCH₂Cl) | CDCl₃ |
| Benzocaine | 166.7 (C=O), 150.8 (C-NH₂), 131.6 (CH), 120.2 (C-CO), 113.8 (CH) | 60.4 (-OCH₂-), 14.4 (-CH₃) | - | CDCl₃ |
| Procaine | 167.5 (C=O), 151.5 (C-NH₂), 131.8 (CH), 120.0 (C-CO), 114.2 (CH) | 63.2 (-OCH₂-), 50.8 (-NCH₂-), 47.9 (-N(CH₂CH₃)₂), 12.2 (-N(CH₂CH₃)₂) | - | D₂O |
Structural Interpretation and Comparative Analysis
The chloroacetyl group in this compound is expected to have a significant impact on the NMR spectrum compared to its precursor, Butyl 4-aminobenzoate. The electron-withdrawing nature of the chloroacetyl group will deshield the adjacent aromatic protons and the amide proton, causing their signals to shift downfield. Similarly, the aromatic carbons will also experience shifts in their resonance frequencies.
Caption: Chemical transformation from Butyl 4-aminobenzoate to this compound.
Experimental Protocols
A standardized protocol for NMR analysis of small molecules like this compound is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR spectrum analysis of small molecules.
Conclusion
A Comparative Guide to the Mass Spectrometry Fragmentation of Butyl 4-[(chloroacetyl)amino]benzoate and Alternative Analytical Methodologies
This guide provides a detailed analysis of the expected mass spectrometry fragmentation of Butyl 4-[(chloroacetyl)amino]benzoate, a derivative of the local anesthetic benzocaine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation principles of related molecules, including esters, aromatic compounds, and amines, to predict its behavior under mass spectrometric conditions. Furthermore, this document compares mass spectrometry with alternative analytical techniques for the characterization and quantification of benzocaine and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview for selecting the most suitable analytical approach.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to follow characteristic pathways for aromatic esters and amides. The stable aromatic ring is expected to result in a prominent molecular ion peak.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most probable initial fragmentation involves the cleavage of the C-C bond adjacent to the carbonyl group of the ester, leading to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or the butyl group.
-
McLafferty Rearrangement: For esters with longer alkyl chains, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene (in this case, butene).
-
Amide Bond Cleavage: Cleavage of the amide bond can lead to the formation of ions corresponding to the chloroacetyl group and the aminobenzoate moiety.
-
Loss of Chlorine: Fragmentation involving the loss of a chlorine radical from the chloroacetyl group is also a plausible pathway.
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Comparison of Analytical Methods
While mass spectrometry provides detailed structural information, other analytical techniques are also widely used for the analysis of benzocaine and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[1]
| Parameter | LC-MS/MS | HPLC-UV | Spectrophotometry | Titrimetry |
| Linearity Range | 0.10 - 100 ng/mL | 10 - 250 µg/mL[1] | 5 - 80 µg/25 ml[1] | Varies |
| Accuracy (% Recovery) | Not explicitly found | 100.22% (Antipyrine) / 99.77% (Benzocaine HCl)[1] | Not explicitly found | ~100% |
| Precision (%RSD) | <15% (typical) | <2.0%[1] | 0.03 - 0.38 %[1] | <1% |
| Limit of Detection (LOD) | Sub-ng/mL | 3.92 µM | 0.139 and 0.0788 µg/mL[2] | Higher than instrumental |
| Limit of Quantification (LOQ) | ng/mL range | 13.06 µM | Not explicitly found | Higher than instrumental |
Table 1: Comparison of performance parameters for different analytical techniques used for benzocaine and its derivatives.[1][2]
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and reproducibility of analytical methods. Below are generalized protocols for LC-MS/MS and HPLC-UV analysis of benzocaine derivatives.
LC-MS/MS Method
This technique offers high sensitivity and selectivity, making it ideal for the analysis of low concentrations of analytes in complex matrices.[1]
-
Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the standard in a suitable solvent like methanol or acetonitrile to a concentration of 1 mg/mL.[1] Working standards are then prepared by serial dilution.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for benzocaine and its derivatives.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions.[1]
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for maximum signal intensity.[1]
-
HPLC-UV Method
HPLC-UV is a robust and widely used method for routine quality control of pharmaceutical preparations.[1]
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent. For solid dosage forms, a dissolution step followed by filtration is required.[1]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer) is often used.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Detection Wavelength: The UV detector is set to the wavelength of maximum absorbance for the analyte.
-
Injection Volume: Typically 10 - 50 µL.
-
Conclusion
References
Comparative Analysis of the Biological Activities of Butyl 4-aminobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs of Butyl 4-[(chloroacetyl)amino]benzoate. Due to a lack of published data on the specific biological activity of this compound, this comparison focuses on closely related analogs, including the parent compound Butyl 4-aminobenzoate (Butamben) and other substituted benzoate esters. The analysis highlights diverse biological effects, from local anesthesia to anticancer and enzyme inhibition activities, supported by available experimental data.
Overview of Compared Analogs
The analogs discussed in this guide fall into distinct categories based on their chemical structure and observed biological effects:
-
Butyl 4-aminobenzoate (Butamben): A local anesthetic.
-
4-amino-3-chloro Benzoate Ester Derivatives: Investigated for their potential as anticancer agents through the inhibition of Epidermal Growth Factor Receptor (EGFR).
-
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): An inhibitor of biotin carboxylase with antibacterial properties.
-
4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates: Analogs with demonstrated antitumor activity.
Data Presentation: A Comparative Look at Biological Activities
The following table summarizes the quantitative data available for the biological activities of the selected analogs.
| Compound/Analog | Biological Activity | Target/Assay | Key Findings |
| Butyl 4-aminobenzoate (Butamben) | Local Anesthetic | Voltage-gated sodium and calcium channels | Inhibits ion channels, leading to a block in nerve impulse conduction[1]. |
| Ethyl 4-amino-3-chlorobenzoate Derivative (N5a) | Anticancer (Cytotoxicity) | A549, HepG2, and HCT-116 cancer cell lines | IC50 values of 1.3 µM (A549), 2.1 µM (HepG2), and 3.4 µM (HCT-116)[2]. |
| Ethyl 4-amino-3-chlorobenzoate Derivative (N5a) | Enzyme Inhibition | EGFR Tyrosine Kinase | 85% inhibition of EGFR kinase activity at 10 µM concentration[2]. |
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Antibacterial | Biotin Carboxylase (BC) | Inhibits the BC enzyme, showing antibacterial properties against P. aeruginosa and E. coli[3]. |
| n-Butyl 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate | Antitumor | L-1210 lymphoid leukemia cells | Exhibited activity against L-1210 lymphoid leukemia in screening tests[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay for 4-amino-3-chloro Benzoate Ester Derivatives[2]
-
Cell Lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).
-
Methodology: The anti-proliferative activity was assessed using a standard in vitro assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxic potential of the compounds.
EGFR Kinase Inhibition Assay[2]
-
Assay Kit: EGFR Tyrosine Kinase Assay Kit (specific manufacturer not cited).
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Procedure: The assay was performed according to the manufacturer's instructions. The percentage of inhibition was calculated by comparing the kinase activity in the presence of the test compound to the control.
Biotin Carboxylase Inhibition Assay for SABA1[3]
-
Enzyme: Biotin Carboxylase (BC).
-
Mechanism: The study investigated the inhibition of the first half-reaction of acetyl-CoA carboxylase (ACC) catalyzed by BC.
-
Key Finding: SABA1 was found to bind to the biotin binding site of the enzyme in the presence of ADP, indicating an atypical mechanism of inhibition.
Visualization of a Relevant Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a target for some of the discussed benzoate analogs.
Caption: Simplified EGFR signaling pathway and the point of inhibition by benzoate analogs.
Conclusion
While direct experimental data on the biological activity of this compound remains elusive, the analysis of its analogs reveals a diverse and promising range of biological functions. The foundational structure of Butyl 4-aminobenzoate serves as a scaffold for local anesthetics. However, modifications to this structure, such as the introduction of chloro and other substituents, can dramatically shift the biological activity towards potent anticancer and enzyme-inhibiting properties. The data presented herein underscores the potential for developing novel therapeutic agents through the strategic chemical modification of the benzoate core. Further research is warranted to synthesize and evaluate the biological activities of this compound to fully understand its therapeutic potential and place it within the context of its active analogs.
References
- 1. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Butyl 4-[(chloroacetyl)amino]benzoate by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and key intermediates like Butyl 4-[(chloroacetyl)amino]benzoate, a robust analytical methodology is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purity analysis of moderately polar aromatic compounds such as this compound. The following protocol is a recommended starting point for method development and validation.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape and resolution, a buffer such as 0.1% phosphoric acid in water can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
Potential Impurities:
Based on the likely synthesis route, which involves the N-acylation of Butyl 4-aminobenzoate with chloroacetyl chloride, potential impurities could include:
-
Butyl 4-aminobenzoate: Unreacted starting material.
-
4-[(chloroacetyl)amino]benzoic acid: Hydrolysis product of the ester.
-
Diacylated byproduct: Formed by the reaction of two molecules of chloroacetyl chloride with one molecule of Butyl 4-aminobenzoate.
-
Residual solvents from the synthesis and purification process.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a robust and widely used technique, other methods offer distinct advantages in terms of speed, resolution, and the type of information they provide. The following table summarizes a comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, widely available, and cost-effective. | Longer analysis times compared to UPLC, lower resolution than UPLC. | Excellent: Well-suited for routine purity analysis and impurity profiling. |
| UPLC | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity, and lower solvent consumption compared to HPLC.[1][2] | Higher initial instrument cost and potentially more complex method development.[3][4] | Excellent: Ideal for high-throughput screening and detailed impurity analysis where speed and resolution are critical. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities. | Not suitable for non-volatile compounds without derivatization, which can add complexity and introduce errors.[5][6] | Limited: The compound itself is not sufficiently volatile for direct GC-MS analysis. Derivatization would be required, making it less straightforward than HPLC.[7][8] |
| qNMR | Quantitative determination of compounds based on the integration of NMR signals relative to a certified internal standard. | Provides an absolute measure of purity without the need for a reference standard of the analyte itself, non-destructive.[9][10] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[11][12] | Good: Can be used as an orthogonal technique to confirm the purity value obtained by HPLC and to identify and quantify impurities without the need for their individual standards.[13] |
DOT Script for the HPLC Experimental Workflow
Caption: Workflow for the purity assessment of this compound by HPLC.
DOT Script for the Comparison of Analytical Techniques
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion
For the routine purity assessment of this compound, RP-HPLC offers a reliable, robust, and cost-effective solution. It is capable of separating the main component from its likely process-related impurities. For laboratories requiring higher throughput and greater resolution to detect trace impurities, UPLC is a superior alternative, albeit with a higher initial investment.[1][14] GC-MS is generally not the primary choice for this non-volatile compound unless specific volatile impurities are of concern and derivatization is feasible.[5][15] qNMR serves as an excellent orthogonal technique for confirming purity values obtained by chromatography and for the absolute quantification of the compound without requiring a specific reference standard.[9][12] The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, speed, and the available instrumentation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 6. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 11. ethz.ch [ethz.ch]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Potential Cross-Reactivity of Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Butyl 4-[(chloroacetyl)amino]benzoate. Direct immunological studies on this specific compound are not available in the current scientific literature. Therefore, this analysis is based on established cross-reactivity patterns of its structural components: the Butyl 4-aminobenzoate (Butamben) core and the chloroacetyl group. The primary basis for potential cross-reactivity is the Butyl 4-aminobenzoate moiety, which belongs to the class of para-aminobenzoic acid (PABA) esters.
Inferred Immunological Profile
This compound is a derivative of Butyl 4-aminobenzoate, an ester-type local anesthetic. Ester local anesthetics are metabolized to PABA, a known allergen responsible for a higher incidence of allergic reactions compared to amide-type anesthetics.[1][2] The core issue is sensitization to "para-amino" compounds, a chemical group known for frequent allergic contact reactions and variable cross-reactivity among its members.[3][4] The chloroacetyl group is a reactive chemical used in synthesis; while it can act as a hapten, the dominant antigenic determinant in this molecule is predicted to be the "para-amino" aromatic amine structure.
Data Presentation: Cross-Reactivity of Structurally Related Compounds
The following table summarizes patch test data for compounds structurally related to the Butyl 4-aminobenzoate core. This data is essential for predicting the cross-reactivity profile of this compound.
| Allergen Tested | Patient Cohort | Number of Patients Tested | Positive Reactions (%) | Key Findings & Cross-Reactivity |
| p-Phenylenediamine (PPD) | Patients tested with a special 'para-amino' compound panel | 638 | 14.1% | Strong reactions to PPD correlate with more frequent positive reactions to other para-amino compounds.[3] |
| p-Aminoazobenzene | Patients tested with a special 'para-amino' compound panel | 638 | 16.2% | Showed the highest rate of positive reactions in the tested cohort, indicating significant sensitization.[3] |
| Sulfamethoxazole (SMX) | Patients with SMX-induced Fixed Drug Eruption (FDE) | 28 | Not specified for SMX alone | 42.8% of SMX-FDE patients also reacted to Sulfamethizole and 31.8% to Sulfadiazine, showing intra-sulfonamide cross-reactivity.[5][6] |
| Procaine | Patients with SMX-induced Fixed Drug Eruption (FDE) | 28 | 0% | No cross-reactivity was observed between the sulfonamide antibiotic SMX and the PABA-ester anesthetic procaine in this cohort.[5][6] |
| Lidocaine | Patients referred for LA hypersensitivity workup | 398 | 2.3% (9 patients) | Three patients with amide anesthetic allergies showed cross-reactivity with other amides (e.g., mepivacaine, bupivacaine).[7] Hypersensitivity to amides is rare.[1] |
Experimental Protocols
The data presented is primarily derived from clinical patch testing, a standard method for diagnosing Type IV delayed hypersensitivity reactions.
General Protocol for Patch Testing of 'Para-Amino' Compounds
This protocol is a synthesized methodology based on standard clinical practices for diagnosing contact dermatitis to local anesthetics and related compounds.[3][8][9]
-
Patient Selection: Patients are selected based on a clinical history of adverse reactions, such as dermatitis or a fixed drug eruption, following exposure to a suspected sensitizer (e.g., local anesthetic, hair dye, sulfonamide).[5][6]
-
Allergen Preparation:
-
Standardized allergens are prepared at specific concentrations in a suitable vehicle, commonly petrolatum (pet.).
-
Examples: p-Phenylenediamine (1.0% pet.), Benzocaine (5.0% pet.), Procaine HCl (1.0% pet.).
-
The specific compound, this compound, would require validation for a non-irritating test concentration.
-
-
Application:
-
Small quantities of the allergen preparations are applied to aluminum patch test chambers (e.g., Finn Chambers®).
-
The chambers are affixed to the patient's upper back using hypoallergenic adhesive tape.
-
A negative control (vehicle only) is included to rule out irritation from the patch itself.
-
-
Reading and Interpretation:
-
Patches are typically removed after 48 hours (Day 2).
-
The test sites are read at designated time points, commonly at 48 hours (D2) and again at 72 or 96 hours (D3 or D4).
-
Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) scale:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive (erythema, infiltration, possibly papules)
-
++ : Strong positive (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)
-
-
Relevance of a positive reaction is determined by correlating the test result with the patient's clinical history.
-
Visualizing Potential Cross-Reactivity
The following diagrams illustrate the structural basis for the predicted cross-reactivity and a typical experimental workflow for its assessment.
References
- 1. Pharmacotherapy Update | Allergic Reactions to Local Anesthetics [clevelandclinicmeded.com]
- 2. researchgate.net [researchgate.net]
- 3. The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on hypersensitivity to "para group" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. exodontia.info [exodontia.info]
- 9. The Usefulness of Skin Prick and Patch Testing for Local Anesthetics in Clinical Practice for Patients with Sulfite Allergy | ClinicSearch [clinicsearchonline.org]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Butyl 4-[(chloroacetyl)amino]benzoate Derivatives
For Immediate Release
A comprehensive guide has been developed to assist researchers, scientists, and drug development professionals in the structural confirmation of Butyl 4-[(chloroacetyl)amino]benzoate and its derivatives. This guide provides a comparative analysis of key analytical techniques, featuring detailed experimental protocols and supporting data to ensure accurate and efficient characterization of these compounds.
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For derivatives of this compound, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount for understanding its bioactivity and advancing drug development pipelines. This guide outlines the principal analytical methods employed for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
The Synthetic Pathway: From Precursor to Acylated Derivatives
The journey to confirming the structure of this compound derivatives begins with their synthesis. The common route involves a two-step process: the esterification of 4-aminobenzoic acid to form the butyl 4-aminobenzoate precursor, followed by the N-acylation of the amino group.
A general workflow for the synthesis and subsequent structural confirmation is depicted below:
Caption: General workflow for synthesis and structural confirmation.
Comparative Spectroscopic Analysis
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -NH- (ppm) | -OCH₂- (ppm) | -CH₂- (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | -COCH₂Cl (ppm) | -COCH₃ (ppm) | Ar-H of Benzoyl (ppm) |
| Butyl 4-aminobenzoate | 7.85 (d, 2H), 6.65 (d, 2H) | 4.15 (br s, 2H) | 4.25 (t, 2H) | 1.70 (m, 2H) | 1.45 (m, 2H) | 0.95 (t, 3H) | - | - | - |
| This compound (Predicted) | ~7.9-8.1 (d, 2H), ~7.6-7.8 (d, 2H) | ~8.0-9.0 (s, 1H) | ~4.3 (t, 2H) | ~1.7 (m, 2H) | ~1.5 (m, 2H) | ~1.0 (t, 3H) | ~4.2 (s, 2H) | - | - |
| Butyl 4-(acetylamino)benzoate | 7.97 (d, 2H), 7.59 (d, 2H) | 7.8 (br s, 1H) | 4.29 (t, 2H) | 1.72 (m, 2H) | 1.46 (m, 2H) | 0.97 (t, 3H) | - | 2.20 (s, 3H) | - |
| Cholesteryl 4-(benzoylamino)benzoate | 8.05 (d, 2H), 7.72 (d, 2H) | 7.85 (s, 1H) | - | - | - | - | - | - | 7.84 (d, 2H), 7.05 (d, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C=O (ester) | C=O (amide) | Ar-C (ester) | Ar-C (amide) | -OCH₂- | -CH₂- | -CH₂- | -CH₃ | -COCH₂Cl | -COCH₃ |
| Butyl 4-aminobenzoate | 166.9 | - | 151.0, 131.6, 120.2, 113.8 | - | 64.2 | 30.8 | 19.3 | 13.8 | - | - |
| This compound (Predicted) | ~166 | ~165 | ~143, 131, 128, 119 | ~128, 119 | ~65 | ~31 | ~19 | ~14 | ~43 | - |
| Butyl 4-(acetylamino)benzoate | 166.5 | 168.5 | 142.8, 130.8, 126.9, 118.5 | 126.9, 118.5 | 64.8 | 30.8 | 19.3 | 13.8 | - | 24.7 |
| Cholesteryl 4-(benzoylamino)benzoate | 165.2 | 165.5 | 143.2, 131.0, 126.6, 118.4 | 134.8, 131.9, 128.8, 127.1 | - | - | - | - | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (ester) | C=O Stretch (amide) | C-N Stretch | C-O Stretch | C-Cl Stretch |
| Butyl 4-aminobenzoate | 3420, 3340 | 1680 | - | 1310 | 1275 | - |
| This compound (Predicted) | ~3300 | ~1700 | ~1670 | ~1320 | ~1280 | ~750 |
| Butyl 4-(acetylamino)benzoate | 3310 | 1685 | 1665 | 1315 | 1278 | - |
| Cholesteryl 4-(benzoylamino)benzoate | 3300 | 1710 | 1650 | 1318 | 1270 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are the standard protocols for the synthesis and characterization of this compound derivatives.
Synthesis of Butyl 4-aminobenzoate (Precursor)
-
Esterification: A mixture of 4-aminobenzoic acid (1 eq.), n-butanol (4 eq.), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and excess butanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure Butyl 4-aminobenzoate.
Synthesis of this compound
-
N-Acylation: To a solution of Butyl 4-aminobenzoate (1 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, chloroacetyl chloride (1.1 eq.) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is purified by column chromatography to afford this compound.
Analytical Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system. Data is collected on a diffractometer with graphite-monochromated Mo Kα radiation.
Visualizing the Confirmation Process
The logical flow of confirming the structure of a synthesized derivative can be visualized as follows:
Caption: Logical workflow for structural confirmation.
This guide serves as a valuable resource for the scientific community, providing a framework for the systematic and accurate structural determination of this compound derivatives. The presented data and protocols will aid in accelerating research and development in fields where these compounds show promise.
"comparative study of Butyl 4-[(chloroacetyl)amino]benzoate synthesis methods"
A Comparative Guide to the Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
For researchers and professionals in drug development and organic synthesis, the efficient production of this compound is a critical step for various downstream applications. This guide provides a comparative analysis of common synthesis methods for this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, Butyl 4-aminobenzoate, followed by the N-chloroacetylation of this intermediate.
Step 1: Synthesis of Butyl 4-aminobenzoate
A widely used and efficient method for the synthesis of Butyl 4-aminobenzoate is the Fischer esterification of 4-aminobenzoic acid with n-butanol, using an acid catalyst such as sulfuric acid.[1][2][3]
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent) and n-butanol (a suitable excess, e.g., 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield Butyl 4-aminobenzoate as a white solid.
| Parameter | Value | Reference |
| Starting Materials | 4-aminobenzoic acid, n-butanol | [1][2] |
| Catalyst | Concentrated Sulfuric Acid | [1][3] |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 80-90% | - |
| Purity | >98% after recrystallization | - |
Step 2: N-chloroacetylation of Butyl 4-aminobenzoate
The second and final step is the N-chloroacetylation of Butyl 4-aminobenzoate. This guide compares three distinct methods for this transformation: a DBU-catalyzed reaction, a rapid reaction in phosphate buffer, and the classic Schotten-Baumann reaction.
Comparative Analysis of N-chloroacetylation Methods
| Method | Catalyst/Base | Solvent | Reaction Time | Yield | Purity | Pros | Cons |
| DBU-Catalyzed | DBU | THF | 3-6 hours | 75-95% | High | High yield, good for a range of substrates. | Requires an organic base and solvent. |
| Phosphate Buffer | None (Buffer acts as base) | Water | 20 minutes | High | High | Environmentally friendly, very fast reaction. | May require pH control. |
| Schotten-Baumann | NaOH or Pyridine | Water/Organic (biphasic) | 1-3 hours | Moderate to High | Good | Well-established, uses inexpensive reagents. | Can have side reactions, requires careful pH control. |
Detailed Experimental Protocols for N-chloroacetylation
Method 1: DBU-Catalyzed Synthesis
This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in an organic solvent.[4]
Experimental Protocol:
-
Dissolve Butyl 4-aminobenzoate (1 equivalent) in tetrahydrofuran (THF) in a round-bottom flask.
-
Add DBU (1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Synthesis in Phosphate Buffer
This "green" chemistry approach uses a phosphate buffer as the reaction medium, offering a rapid and environmentally benign synthesis.[5][6]
Experimental Protocol:
-
Prepare a 0.5 M phosphate buffer solution (pH ~7.4).
-
Suspend Butyl 4-aminobenzoate (1 equivalent) in the phosphate buffer.
-
While stirring vigorously, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.
-
Continue stirring for 20-30 minutes. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Method 3: Schotten-Baumann Reaction
This classic method involves the acylation of the amine in a biphasic system with an aqueous base.[7][8][9]
Experimental Protocol:
-
Dissolve Butyl 4-aminobenzoate (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
In a separate flask, prepare a solution of sodium hydroxide (2 equivalents) in water.
-
Combine the two solutions in a flask and cool in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthesis and the comparative nature of the N-chloroacetylation step, the following diagrams are provided.
Caption: Overall workflow for the synthesis of this compound.
Caption: N-chloroacetylation reaction pathway with alternative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
Comparative Guide to the Validation of an Analytical Method for Butyl 4-[(chloroacetyl)amino]benzoate
This guide provides a comprehensive comparison of analytical methodologies for the validation of Butyl 4-[(chloroacetyl)amino]benzoate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality and purity of this compound. This document outlines the performance characteristics of the primary recommended method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and a visual workflow for method validation are provided to support researchers, scientists, and drug development professionals.
Quantitative Performance Data
The selection of an analytical method is heavily influenced by its quantitative performance. The following tables summarize the typical validation parameters for the quantification of this compound and its closely related structural analog, Butamben (Butyl 4-aminobenzoate), using HPLC-UV and GC-MS.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Typical Performance for Butamben/Related Aromatic Esters |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 97.94% - 102.82%[1] |
| Precision (%RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (estimated) |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL (estimated) |
Table 2: GC-MS Method Performance (Alternative/Confirmatory)
| Validation Parameter | Typical Performance for Chloroacetylated Compounds/Derivatives |
| Linearity Range | 0.03 - 5.00% wt/wt (for chloroacetyl derivatives)[3][4] |
| Correlation Coefficient (r²) | > 0.9995[3][4] |
| Accuracy (% Recovery) | 75% - 125%[3][4] |
| Precision (%RSD) | < 3.0%[3][4] |
| Limit of Detection (LOD) | < 0.03% wt/wt (for chloroacetyl derivatives) |
| Limit of Quantification (LOQ) | 0.03% wt/wt (for chloroacetyl derivatives)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is recommended for the routine quality control and quantification of this compound due to its robustness and wide availability.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is a common starting point. For chloroacetamide compounds, a mobile phase of acetonitrile and water with phosphoric acid has been shown to be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for aromatic compounds.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation (with Derivatization):
-
A derivatization step using an agent like piperidine in an appropriate solvent (e.g., dichloroethane) can be employed to improve the analysis of chloroacetylated compounds.[3]
-
The reaction mixture is typically heated and then analyzed by GC-MS.[3]
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow.
Caption: Workflow for the validation of an analytical method.
References
Safety Operating Guide
Proper Disposal Procedures for Butyl 4-[(chloroacetyl)amino]benzoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Butyl 4-[(chloroacetyl)amino]benzoate, a halogenated organic compound, is critical for maintaining laboratory safety and ensuring environmental protection. Due to its chemical structure, this compound must be treated as hazardous waste and segregated from non-hazardous materials. Adherence to strict disposal protocols is essential to prevent contamination and comply with regulatory standards. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat.
Summary of Quantitative Disposal Limits
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area (SAA) | 55 gallons | [1][2][3][4] |
| Maximum Acutely Hazardous Waste (P-listed) Volume per SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Total Chemical Waste per Laboratory | 25 gallons | [5] |
| Maximum Accumulation Time in SAA | 12 months (unless accumulation limits are reached sooner) | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated contaminated materials.
Detailed Experimental Protocols
Protocol for Preparing this compound Waste for Disposal
This protocol outlines the steps for safely preparing solid this compound and solutions containing it for disposal.
-
Gather and Segregate Waste : Collect all materials contaminated with this compound, including unused solid compound, reaction byproducts, and contaminated disposable labware (e.g., weighing papers, pipette tips). This waste must be segregated as halogenated organic waste.[3][6]
-
Containment of Solid Waste : Carefully place all solid waste into a designated, sealable hazardous waste container labeled "Halogenated Organic Solids."
-
Preparation of Liquid Waste :
-
If disposing of a solution containing this compound, transfer it to a compatible, sealable liquid waste container labeled "Halogenated Organic Liquids."
-
For solid waste that needs to be disposed of as a liquid, dissolve the solid in a minimal amount of a suitable organic solvent (e.g., acetone) within a chemical fume hood. Transfer the resulting solution to the "Halogenated Organic Liquids" waste container.
-
-
Labeling :
-
Affix a hazardous waste label to the container immediately upon adding the first amount of waste.
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages. Do not use abbreviations.[6]
-
Record the date when waste was first added to the container.
-
-
Secure Storage : Tightly seal the container and store it in your laboratory's designated satellite accumulation area for hazardous waste. Ensure the storage area is away from incompatible materials.
-
Arrange for Disposal : Once the container is nearly full (approximately three-quarters capacity) or has been stored for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Protocol for Decontamination of Laboratory Equipment
This protocol details the procedure for decontaminating non-disposable laboratory equipment (e.g., glassware, spatulas, reaction vessels) that has been in contact with this compound.
-
Initial Rinse :
-
Perform an initial rinse of the contaminated equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue.
-
This first rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Liquids" waste container.[7]
-
-
Secondary Rinse (for highly toxic materials) : For thorough decontamination, especially if the compound is determined to be highly toxic, it is good practice to perform a second and third rinse with the solvent. These rinses must also be collected as hazardous waste.[7]
-
Washing : After the solvent rinses, wash the equipment with warm, soapy water. A standard laboratory detergent is suitable for this purpose.
-
Final Rinse : Rinse the equipment thoroughly with deionized water.
-
Drying : Allow the equipment to air dry completely or dry it in an oven, as appropriate for the specific labware.
-
Verification : Before the equipment is returned to general use or storage, ensure that all visible chemical residue has been removed.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. medlabmag.com [medlabmag.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

